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  • Product: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • CAS: 1015599-22-0

Core Science & Biosynthesis

Foundational

synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Abstract The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioact...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antimicrobial to anticancer agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of a key derivative, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. We will dissect the most prevalent and efficient synthetic strategies, moving from a foundational two-step approach involving the initial construction of the pyridone ring followed by N-alkylation, to a more convergent one-pot methodology. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, actionable protocols but also the underlying mechanistic principles and causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of the 2-Pyridone Moiety

The 2-pyridone ring system is of immense interest due to its versatile biological activity and its utility as a synthetic intermediate.[4] Its structure, featuring both a hydrogen bond donor (N-H, in unsubstituted pyridones) and acceptor (C=O), allows it to mimic peptide bonds and interact with various biological targets.[5] Consequently, this moiety is found in a wide array of natural products and pharmaceutical agents.[6] The target of this guide, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS RN: 1015599-22-0), is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][7] Its specific substitution pattern—a nitrile group for further functionalization, and methyl groups at the 1 and 6 positions—makes it a versatile starting material.

Chapter 1: Retrosynthetic Analysis and Core Strategies

A logical retrosynthetic analysis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reveals two primary pathways for its construction. These pathways form the basis of the most practical laboratory syntheses.

G cluster_A Strategy A: Two-Step Synthesis cluster_B Strategy B: Convergent One-Pot Synthesis Target 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Intermediate 6-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Target->Intermediate N-Methylation Acetylacetone Acetylacetone (Pentane-2,4-dione) Target->Acetylacetone Condensation/ Cyclization NMethyl N-Methylcyanoacetamide Target->NMethyl Condensation/ Cyclization Intermediate->Acetylacetone Condensation/ Cyclization Cyanoacetamide Cyanoacetamide Intermediate->Cyanoacetamide Condensation/ Cyclization MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) G cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: N-Methylation Reactants1 Acetylacetone + Cyanoacetamide in Ethanol Reflux1 Reflux with Piperidine Reactants1->Reflux1 Isolate1 Cool & Filter Reflux1->Isolate1 Intermediate Intermediate: 6-Methyl-2-oxo-1,2-dihydropyridine- 3-carbonitrile Isolate1->Intermediate Reactants2 Intermediate + K2CO3 + (CH3)2SO4 in Acetone Intermediate->Reactants2 Reflux2 Reflux Reactants2->Reflux2 Workup2 Filter & Evaporate Reflux2->Workup2 Purify Recrystallize Workup2->Purify Product Final Product: 1,6-Dimethyl-2-oxo-1,2-dihydro- pyridine-3-carbonitrile Purify->Product G NMA N-Methyl- cyanoacetamide Knoevenagel Knoevenagel Adduct (Unsaturated intermediate) NMA->Knoevenagel Base (Piperidine) - H2O AcAc Acetylacetone AcAc->Knoevenagel Base (Piperidine) - H2O Enolate Enolate of N-Methylcyanoacetamide Cyclized Cyclized Intermediate (Tetrahydropyridine) Knoevenagel->Cyclized Intramolecular Michael Addition Product 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Cyclized->Product Dehydration (- H2O)

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Exploratory

An In-depth Technical Guide to the Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Starting Materials and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted pyridone derivative of significant interest in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted pyridone derivative of significant interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a common motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. The strategic synthesis of this target molecule relies on the careful selection of starting materials and a robust understanding of the underlying reaction mechanisms. This guide provides a comprehensive overview of the synthetic pathways, focusing on the core starting materials and the rationale behind their selection.

The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is most effectively approached through a two-step sequence: the initial construction of the 2-pyridone ring system, followed by the selective N-methylation of the heterocyclic nitrogen.

Part 1: Construction of the 2-Pyridone Core: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The foundational step in the synthesis is the formation of the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate. A highly efficient and well-documented method for this transformation involves the reaction of a β-amino enone with an active methylene nitrile.[1][2]

Core Starting Materials and Their Roles
Starting MaterialStructureRoleKey Considerations
4-(Dimethylamino)but-3-en-2-one β-Amino enoneProvides the C4, C5, C6, and the methyl group at the 6-position of the pyridone ring. The dimethylamino group acts as a good leaving group during the cyclization step.
Malononitrile Active methylene nitrileProvides the C2, C3, and the nitrile group of the pyridone ring. The methylene group is sufficiently acidic to act as a nucleophile.
Mechanistic Insights

The reaction proceeds through an initial Michael addition of the carbanion generated from malononitrile to the β-carbon of the enone. This is followed by the elimination of dimethylamine and subsequent cyclization to form the stable 2-pyridone ring.[1][2] The reaction is typically carried out in a suitable solvent and may be promoted by acid.[1][2]

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)but-3-en-2-one and malononitrile in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is stirred, and a catalytic amount of a suitable acid (e.g., hydrochloric acid) can be added to facilitate the cyclization and elimination of dimethylamine.[1][2] The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent, to yield pure 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Part 2: N-Methylation of the 2-Pyridone Intermediate

The final step to achieve the target molecule is the selective methylation of the nitrogen atom of the 2-pyridone ring. The alkylation of 2-pyridones is a well-studied transformation, but it presents a challenge of regioselectivity, as alkylation can occur at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively.

Core Starting Materials and Their Roles
Starting Material/ReagentStructureRoleKey Considerations
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 2-Pyridone SubstrateThe heterocyclic core to be methylated.
Methylating Agent e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Methyl group sourceThe choice of methylating agent can influence the reaction rate and selectivity. Methyl iodide is a common and effective choice.
Base e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Lithium hydride (LiH)Deprotonating agentThe choice of base and counter-ion can significantly impact the N/O alkylation ratio. Lithium salts have been shown to favor N-alkylation.[3]
Solvent e.g., Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF)Reaction mediumThe polarity and coordinating ability of the solvent can influence the solubility of the pyridone salt and the regioselectivity of the alkylation.
Causality Behind Experimental Choices for Selective N-Methylation

The ratio of N- to O-alkylation is influenced by several factors, including the nature of the counter-ion of the pyridone salt, the solvent, and the alkylating agent. Hard and soft acid-base (HSAB) theory can be invoked to rationalize the regioselectivity. The nitrogen atom is a "harder" nucleophilic center, while the oxygen atom is "softer". Therefore, "harder" electrophiles and conditions that favor the formation of a "harder" nucleophile (e.g., using a lithium counter-ion) will favor N-alkylation.[3] In contrast, "softer" electrophiles and conditions that favor a "softer" nucleophile tend to result in more O-alkylation.

Experimental Protocol: Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Formation of the Pyridone Salt: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a dry aprotic solvent such as DMF. To this suspension, add a suitable base (e.g., sodium hydride or lithium hydride) portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the pyridone.

  • Methylation: Once the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if using a hydride base), add the methylating agent (e.g., methyl iodide) dropwise at a controlled temperature.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC. Upon completion, the reaction is quenched carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to afford the pure 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Synthetic Pathway Visualization

Synthesis_Pathway cluster_0 Step 1: 2-Pyridone Core Synthesis cluster_1 Step 2: N-Methylation 4_DMA_butenone 4-(Dimethylamino)but-3-en-2-one Intermediate_Pyridone 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 4_DMA_butenone->Intermediate_Pyridone Acid catalyst, Heat Malononitrile Malononitrile Malononitrile->Intermediate_Pyridone Final_Product 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Intermediate_Pyridone->Final_Product DMF Reagents 1. Base (e.g., LiH) 2. Methylating Agent (e.g., CH3I) Reagents->Final_Product

Caption: Overall synthetic scheme for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Conclusion

The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a well-defined process that hinges on the strategic selection of starting materials for the construction of the 2-pyridone core and the subsequent regioselective N-methylation. A thorough understanding of the reaction mechanisms and the factors influencing selectivity is paramount for achieving high yields of the desired product. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize this important heterocyclic compound.

References

  • Sugahara, M., Moritani, Y., Kuroda, T., Kondo, K., Shimadzu, H., & Ukita, T. (1999). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin, 48(4), 592-594. [Link]

  • Deady, L. W., & Korytsky, O. L. (1979). Alkylations of heterocyclic ambident anions. II. Alkylation of 2-pyridone salts. Australian Journal of Chemistry, 32(2), 359-366. [Link]

  • Gorobets, N. Y., Sedash, Y. V., & Knyazeva, S. V. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

  • El-Ghanam, A. M. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry, 2(4), 896-904. [Link]

  • Movassaghi, M., & Hill, M. D. (2012). Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism. The Journal of Organic Chemistry, 77(18), 8148-8158. [Link]

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Direct N-Alkylation of 2-Pyridones with α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665. [Link]

  • An, J., & Pan, Y. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(17), 2873-2875. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Tantawy, A. I. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 18(16), 5898-5906. [Link]

  • Loughborough University. (2016). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. [Link]

  • Chen, J., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Gorobets, N. Y., Sedash, Y. V., & Knyazeva, S. V. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]

  • Borik, R. M. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Letters in Organic Chemistry, 21(11), 973-982. [Link]

  • Shaker, Y. M., & El-Malah, A. A. (2019). MULTI-COMPONENT REACTION SYNTHESIS OF 1,6-DIAMINO-2-OXO- 1,2,3,4-TETRAHYDROPYRIDINE-3,5-DICARBONITRILES USING ULTRASONICATION AN. Chemistry Journal of Moldova, 14(2), 89-96. [Link]

  • Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., Cherpak, V., Stakhira, P., & Grazulevicius, J. V. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces, 15(30), 36315-36324. [Link]

  • Thomsen, I., & Cava, M. P. (2011). Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1815-1819. [Link]

  • Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., Cherpak, V., Stakhira, P., & Grazulevicius, J. V. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. National Center for Biotechnology Information. [Link]

  • De, S., Ramadoss, V., & Guntreddi, T. (2021). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

  • US EPA. (n.d.). 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide - Publications - Abstract Sifter. [Link]

  • Chem-Impex. (n.d.). 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]

  • Mahdavi-Amiri, Y., Kim, K. C., & Kool, E. T. (2021). Single-nucleotide resolution of N6-adenine methylation sites in DNA and RNA by nitrite sequencing. Chemical Science, 12(2), 659-665. [Link]

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Foundational

Advanced Characterization and Synthetic Utility of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1015599-22-0)

As a privileged scaffold in both medicinal chemistry and materials science, 2-pyridones serve as versatile bioisosteres for amides and nucleobases. Specifically, 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in both medicinal chemistry and materials science, 2-pyridones serve as versatile bioisosteres for amides and nucleobases. Specifically, 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1015599-22-0) offers a unique structural profile[1]. By featuring a pre-installed N-methyl group, a reactive C3-nitrile, and a C6-methyl group, this molecule acts as a highly predictable building block for synthesizing complex kinase inhibitors and anti-corrosive monolayers[2][3].

This technical guide dissects the physicochemical properties, regioselective synthesis, and field-proven applications of CAS 1015599-22-0, providing self-validating protocols for drug development professionals and synthetic chemists.

Structural and Physicochemical Profiling

The structural integrity of CAS 1015599-22-0 relies heavily on its N-methylation. In unsubstituted 2-pyridones, the molecule exists in a solvent-dependent tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[2]. By methylating the N1 position, the molecule is permanently locked into the lactam state. This causality is critical for structure-based drug design (SBDD), as it fixes the hydrogen-bond acceptor profile (at the C2 carbonyl) and eliminates hydrogen-bond donor capacity, allowing for highly predictable interactions within protein binding pockets.

Quantitative Data Summary
ParameterValueAnalytical Method / Source
CAS Number 1015599-22-0Chemical Registry[4]
Chemical Formula C8H8N2OElemental Analysis[1]
Molecular Weight 148.16 g/mol Mass Spectrometry[1]
Tautomeric State Locked Lactam (2-pyridone)NMR / IR Spectroscopy[2]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 2 (C=O, C≡N)Structural Analysis
Key Substituents N1-Methyl, C3-Carbonitrile, C6-Methyl1H-NMR / 13C-NMR[2]

Mechanistic Synthesis and Regioselectivity

A common pitfall in synthesizing substituted 2-pyridones is attempting N-alkylation post-cyclization. Because the 2-pyridone anion is an ambident nucleophile, reacting it with methyl iodide typically yields an inseparable mixture of N-methyl and O-methyl (2-methoxypyridine) isomers.

To bypass this, the optimal synthetic route utilizes N-methylcyanoacetamide as the starting material. By pre-installing the methyl group on the nitrogen, the cyclization is forced exclusively into the N-methyl lactam form, ensuring 100% regioselectivity.

Synthesis A N-methylcyanoacetamide (Active Methylene) D Knoevenagel Adduct (Intermediate) A->D B 1,3-Dielectrophile (4,4-dimethoxy-2-butanone) B->D C Base Catalyst (Piperidine) C->D F CAS 1015599-22-0 (Product) D->F E Cyclization & Elimination E->F

Synthetic pathway of CAS 1015599-22-0 via Knoevenagel condensation and cyclization.

Protocol 1: Regioselective Synthesis of CAS 1015599-22-0

This protocol is designed as a self-validating system to ensure isomeric purity.

  • Reagent Preparation: Dissolve 10.0 mmol of N-methylcyanoacetamide and 11.0 mmol of 4,4-dimethoxy-2-butanone in 20 mL of anhydrous ethanol.

  • Catalysis: Add 1.0 mmol of piperidine dropwise. Causality: Piperidine acts as a mild secondary amine base to deprotonate the active methylene without causing the amide saponification that stronger alkali bases might induce.

  • Condensation & Cyclization: Reflux the mixture at 80°C for 4 hours. Causality: The thermal energy drives the Knoevenagel condensation at the aldehyde equivalent (acetal), followed by intramolecular attack of the amide nitrogen onto the ketone, and subsequent elimination of methanol/water to aromatize the ring.

  • Isolation: Cool to 0°C to precipitate the product. Filter and wash with cold ethanol.

  • Self-Validation (NMR): Run a 1H-NMR in DMSO-d6. Validation Check: The presence of a sharp singlet at ~3.5 ppm confirms the N-CH3 group. The complete absence of a peak at ~3.9-4.0 ppm (which would indicate an O-CH3 group) validates the absolute regioselectivity of the reaction[2].

Applications in Advanced Therapeutics and Materials

A. Drug Discovery: Kinase Inhibition

Because the 2-pyridone core mimics the hydrogen-bonding interface of nucleobases, CAS 1015599-22-0 is heavily utilized as a hinge-binding scaffold in kinase inhibitor libraries. For example, derivatives are used to target Cyclin G-associated kinase (GAK), a critical regulator of clathrin-mediated endocytosis. By blocking GAK, these compounds inhibit the viral entry pathways of pathogens like HCV and SARS-CoV-2.

GAK_Pathway Viral Viral Cargo (e.g., HCV) Receptor Host Receptor Viral->Receptor Binds GAK GAK (Kinase) Recruitment Receptor->GAK Activates Clathrin Clathrin-Mediated Endocytosis GAK->Clathrin Phosphorylates AP2 Inhibitor 2-Pyridone Scaffold (CAS 1015599-22-0) Inhibitor->GAK Hinge Inhibition

Mechanism of GAK kinase inhibition by 2-pyridone derivatives blocking viral endocytosis.

B. Materials Science: Microwave-Assisted Triazole Synthesis

In materials science, the C3-nitrile of CAS 1015599-22-0 is converted into 1,2,4-triazoles to create potent corrosion inhibitors for Al-3Mg alloys[3]. The triazole ring coordinates with the metal surface, forming a protective monolayer.

Protocol 2: Microwave-Assisted Synthesis of Triazole Derivatives

Converting the highly stable nitrile requires overcoming a massive kinetic barrier.

  • Reactant Mixing: Combine 5.0 mmol of CAS 1015599-22-0, 5.0 mmol of hydrazine dihydrochloride, and 15.0 mmol of hydrazine hydrate in 10 mL of ethylene glycol[3][5].

  • Microwave Irradiation: Subject the flask to 500W microwave heating at 130°C for 30 minutes[3]. Causality: Conventional heating requires >24 hours due to the high activation energy of nucleophilic attack on the sterically hindered nitrile. Microwave dielectric heating directly excites the highly polar C≡N bond, providing localized superheating that drastically accelerates amidrazone formation and subsequent cyclization[5].

  • Isolation: Dilute with 20 mL of water and extract with dichloromethane.

  • Self-Validation (IR Spectroscopy): Perform FT-IR on the purified solid. Validation Check: The complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of broad N-H stretching bands at 3100-3300 cm⁻¹ confirms the successful transformation of the nitrile into the triazole ring.

References

  • NextSDS Chemical Registry. 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - Chemical Substance Information.4

  • Cetina, M. et al. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 969(1–3):25–32. 2

  • International Journal of Electrochemical Science (2012). Investigation of Novel Heterocyclic Compounds as Inhibitors of Al-3Mg Alloy Corrosion in Hydrochloric Acid Solutions.3

  • ResearchGate (2006). Accelerated Synthesis of 3,5-Disubstituted 4-Amino-1,2,4-triazoles under Microwave Irradiation.5

  • BLD Pharm. 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Product Specifications.1

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Organic Solvents

Abstract This technical guide provides an in-depth analysis of the solubility characteristics of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic compound with potential applications in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic compound with potential applications in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties, a theoretical framework for its solubility, and a detailed, field-proven protocol for empirical solubility determination. By integrating theoretical principles with practical, step-by-step methodologies, this guide serves as a comprehensive resource for optimizing downstream applications, including formulation, purification, and analytical characterization.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. For a molecule like 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1015599-22-0), understanding its behavior in various organic solvents is a critical first step in the drug development pipeline.[1] Poor solubility can lead to significant challenges in formulation, unpredictable in vitro results, and ultimately, compromised in vivo performance.[1] This guide is designed to provide a robust framework for assessing and understanding the solubility profile of this compound.

The structure of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, featuring a polar pyridone ring, a nitrile group, and non-polar methyl groups, suggests a nuanced solubility profile. The principle of "like dissolves like" dictates that the polarity of both the solute and the solvent are the primary drivers of solubility.[2] Therefore, a systematic evaluation across a spectrum of organic solvents with varying polarities is essential to map its complete solubility landscape.

Physicochemical Properties of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility behavior.

PropertyValue/InformationSource
Chemical Name 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[3]
CAS Number 1015599-22-0[3]
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [4]
Physical Form Solid (predicted)
Structural Features - Polar 2-pyridone core- Cyano group (polar, H-bond acceptor)- Two methyl groups (non-polar)Inferred from structure

The presence of both polar functional groups (the carbonyl and nitrile) and non-polar hydrocarbon moieties (the methyl groups) suggests that this compound will exhibit moderate solubility in a range of solvents. It is unlikely to be freely soluble in highly non-polar solvents like hexane or highly polar protic solvents like water without some degree of co-solvency. Solvents of intermediate polarity, such as acetone, ethyl acetate (EtOAc), and dichloromethane (DCM), are predicted to be more effective. This is supported by observations of related dihydropyridine derivatives, which are noted to be soluble in common organic solvents like EtOAc and acetone.[5][6][7]

Theoretical Framework for Solubility

Solubility is governed by the intermolecular forces between the solute and solvent molecules.[2] For 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

  • Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions with the carbonyl and nitrile groups of the molecule. The N-methyl and C-methyl groups, however, will disrupt the solvent's hydrogen-bonding network, potentially limiting high solubility.

  • Aprotic Polar Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are effective at solvating polar functional groups through dipole-dipole interactions. Given the absence of strong hydrogen-bonding networks in these solvents, the disruptive effect of the non-polar methyl groups is less pronounced, making them promising candidates for achieving good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The polar pyridone ring and nitrile group will have poor interactions with these solvents, leading to predicted low solubility.

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to empirical data, a robust and reproducible experimental protocol is essential. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its accuracy and reliability.[8][9] This method ensures that the solution has reached equilibrium, providing a true measure of the compound's saturation point in a given solvent at a specific temperature.[8]

Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solid compound into vials B Add precise volume of selected organic solvent A->B Step 1-2 C Seal vials and place in shaking incubator D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D Step 3-4 E Centrifuge or filter supernatant to remove undissolved solid F Prepare serial dilutions of the clear supernatant E->F Step 5-6 G Analyze concentration via calibrated HPLC-UV or UV-Vis F->G Step 7 H Calculate solubility (mg/mL or mol/L) from concentration and dilution factor G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a panel of organic solvents at a controlled temperature.

Materials:

  • 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator with temperature control

  • Centrifuge or syringe filters (0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of Test Samples:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of pre-weighed glass vials. The key is to ensure that undissolved solid remains at equilibrium.[9] Using a small excess is recommended to avoid altering the solvent properties.[9]

    • Record the exact mass of the compound added.

    • Carefully add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 1 °C). Temperature control is critical as solubility is temperature-dependent.[9]

    • Agitate the samples at a constant speed (e.g., 100-150 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically required.[1][9]

  • Sample Collection and Preparation:

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution using a chemically resistant syringe filter (e.g., PTFE). This step is crucial to prevent solid particles from artificially inflating the measured concentration.

    • Carefully transfer a known aliquot of the clear supernatant to a clean volumetric flask.

  • Quantitative Analysis:

    • Prepare a series of dilutions of the supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[8]

  • Calculation:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear and concise table for comparative analysis.

Table 1: Predicted and Experimental Solubility of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Hexane0.1Very LowTo be determined
Toluene2.4LowTo be determined
Dichloromethane3.1ModerateTo be determined
Ethyl Acetate4.4SolubleTo be determined
Acetone5.1SolubleTo be determined
Acetonitrile5.8Moderate to SolubleTo be determined
Ethanol4.3ModerateTo be determined
Methanol5.1ModerateTo be determined
DMSO7.2SolubleTo be determined

Note: The "Predicted Solubility" is based on theoretical principles and literature on similar compounds. The "Experimental Solubility" column is intended to be populated with data generated from the protocol described above.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The shake-flask method, while time-consuming, provides the most reliable measure of thermodynamic solubility, which is essential for formulation and biopharmaceutical classification.[8][9] Future work should focus on expanding the solvent panel and investigating the temperature dependence of solubility to build a complete thermodynamic profile of this promising compound.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - NextSDS.
  • Solubility of Organic Compounds.
  • Shake-Flask Solubility Assay - Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines - SciELO.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Solubility of Organic Compounds - Chemistry Steps.
  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain - Sciforum.
  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents - MDPI.
  • (PDF) The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents - ResearchGate.
  • 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | SCBT.

Sources

Foundational

The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold: Discovery, Mechanistic Synthesis, and Therapeutic Applications

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyano-2-pyridone) scaffold represents a privileged pharmacophore in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyano-2-pyridone) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by its robust hydrogen-bonding capacity—facilitated by lactam-lactim tautomerism—and a highly tunable highly substituted core, this heterocyclic system has evolved from an early natural product curiosity into a cornerstone of targeted kinase inhibition. As a Senior Application Scientist, I have structured this technical guide to bridge the historical discovery of these compounds with field-proven synthetic methodologies and their contemporary applications in precision oncology and antimicrobial development.

Historical Discovery and Structural Evolution

The history of the 2-oxopyridine core begins not in a synthetic laboratory, but in the isolation of natural alkaloids. The most prominent early example is ricinine (4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), an alkaloid isolated from the castor bean plant (Ricinus communis). For decades following its discovery, the exact connectivity of ricinine remained a chemical puzzle.

It was not until 1923 that Ernst Späth and Georg Koller definitively elucidated its structure through a rigorous sequence of degradative studies and total synthesis[1]. By synthesizing ricininic acid from known precursors and subsequently methylating it, they provided unequivocal proof of the 2-oxo-1,2-dihydropyridine-3-carbonitrile framework[1]. This pioneering chemical detective work laid the foundational understanding of the pyridone ring's stability and its susceptibility to electrophilic and nucleophilic functionalization.

Today, rational drug design has expanded this simple natural product core into highly substituted 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which are engineered to occupy the ATP-binding pockets of oncogenic kinases[2].

Chemical Synthesis: The Multicomponent Reaction (MCR) Paradigm

In modern library synthesis, stepwise linear approaches have been largely superseded by Multicomponent Reactions (MCRs). MCRs offer unparalleled atom economy, operational simplicity, and structural diversity[3].

The industry standard for synthesizing 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles is a one-pot, four-component cyclocondensation involving an aromatic aldehyde, an acetophenone derivative, ethyl cyanoacetate, and ammonium acetate[4].

MCR_Workflow A Aldehyde + Ketone B Chalcone Intermediate A->B Aldol Condensation D Michael Adduct B->D Michael Addition C Ethyl Cyanoacetate + NH4OAc C->D N-Source & Enolate E Intramolecular Cyclization D->E - H2O F 2-Oxo-1,2-dihydro- pyridine-3-carbonitrile E->F Aromatization (- EtOH)

Fig 1: Mechanistic workflow of the multicomponent synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Self-Validating Experimental Protocol

Objective: Synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile via a one-pot MCR.

Reagents & Causality:

  • Aromatic Aldehyde & Acetophenone (1.0 mmol each): Serve as the electrophilic and nucleophilic carbon scaffolds, respectively, forming the initial chalcone (α,β-unsaturated ketone) via Knoevenagel/Aldol condensation.

  • Ethyl Cyanoacetate (1.0 mmol): Chosen specifically over malononitrile to direct the reaction toward the 2-pyridone (lactam) rather than the 2-imino derivative. The ester group undergoes nucleophilic attack by the nitrogen intermediate, leading to cyclization[4].

  • Ammonium Acetate (8.0 mmol): The choice of NH₄OAc over aqueous ammonia is critical. It acts as a mild, buffering nitrogen surrogate that slowly releases ammonia in situ, preventing the premature hydrolysis of ethyl cyanoacetate and suppressing unwanted side reactions[3].

  • Solvent: Absolute ethanol (30 mL) stabilizes the polar transition states and allows for product precipitation upon cooling.

Step-by-Step Methodology:

  • Initiation: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde and acetophenone in 30 mL of absolute ethanol. Stir at room temperature for 5 minutes.

  • Reagent Addition: Add ethyl cyanoacetate and ammonium acetate sequentially.

  • Thermal Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 10 to 12 hours[4]. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclodehydration and subsequent aromatization (loss of ethanol and water).

  • Isolation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Upon disappearance of the chalcone intermediate, remove the heat and allow the mixture to cool to room temperature. A dense precipitate will form.

  • Purification: Filter the crude product under vacuum. Wash the filter cake with cold ethanol to remove unreacted starting materials, followed by recrystallization from a DMF/EtOH (1:10, v/v) mixture[3].

System Validation (Self-Correction Markers): To ensure the protocol has succeeded, the product must validate itself spectroscopically:

  • FT-IR: Look for the disappearance of the ester C=O stretch and the appearance of a sharp nitrile (C≡N) stretch at ~2220 cm⁻¹ and a strong lactam (C=O) stretch at ~1650 cm⁻¹[5].

  • ¹H-NMR (DMSO-d₆): The defining markers are a broad singlet around 12.9 ppm (the lactam NH, which will disappear upon D₂O exchange) and a sharp singlet between 6.8–7.2 ppm corresponding to the isolated C5-H proton of the newly formed pyridone ring[5].

Pharmacological Landscape and Target Kinases

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a highly effective hinge-binding motif in kinase inhibitors. The lactam NH acts as a hydrogen bond donor, while the adjacent carbonyl oxygen acts as a hydrogen bond acceptor, perfectly mimicking the binding of the adenine ring of ATP in the kinase active site.

Oncogenic Kinase Inhibition

Recent drug discovery programs have heavily leveraged this scaffold against several critical targets:

  • PIM-1 Kinase & Survivin: 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles act as competitive inhibitors of the serine/threonine kinase PIM-1. By inhibiting PIM-1, these compounds block the phosphorylation of pro-apoptotic proteins (like BAD) and downregulate anti-apoptotic proteins (like Survivin), triggering cell cycle arrest in cancer cell lines (e.g., MCF-7, Jurkat)[3],[2].

  • FLT3-ITD Mutations: Advanced derivatives, such as SILA-123, have been developed as highly potent Type II FLT3 inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, showing remarkable sub-nanomolar potency against Acute Myeloid Leukemia (AML) cell lines harboring FLT3-ITD mutations[6].

  • p38α MAP Kinase: Halogenated biphenyl-substituted derivatives have shown exceptional competitive inhibitory properties against p38 MAP kinase, a key mediator of inflammatory responses[7].

Apoptosis_Pathway Inhibitor 2-Oxopyridine Carbonitrile Kinase PIM-1 / FLT3 Kinases Inhibitor->Kinase Competitive Inhibition Survivin Survivin (IAP) Anti-apoptotic Kinase->Survivin Upregulates (Blocked) BAD BAD Protein Pro-apoptotic Kinase->BAD Phosphorylates (Blocked) Apoptosis Cancer Cell Apoptosis Survivin->Apoptosis Inhibits BAD->Apoptosis Promotes

Fig 2: Apoptotic signaling pathway modulated by 2-oxo-1,2-dihydropyridine-3-carbonitrile kinase inhibitors.

Quantitative Efficacy Summary

The table below summarizes the in vitro potency of various optimized 2-oxopyridine carbonitrile scaffolds across different biological targets and assays.

Compound / ScaffoldPrimary TargetCell Line / AssayPotency (IC₅₀)Reference
Pyrano[3,2-c]pyridone (4a) Apoptosis / TubulinJurkat (T-cell leukemia)0.33 μM[3]
Imino-dihydropyridine (6) Tumor cell growthHT-29 (Colon cancer)0.70 μM[4]
4,6-Diaryl-2-oxopyridine (18-20) p38α MAP KinaseEnzymatic Assay0.07 μM[7]
SILA-123 FLT3-ITD / FLT3-WTMOLM-13 / MV4-110.98 nM / 0.19 nM[6]

Conclusion

From the early structural elucidation of ricinine to the modern development of sub-nanomolar FLT3 inhibitors like SILA-123, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has proven to be a highly versatile and pharmacologically rich chemical space. By employing atom-economical multicomponent reactions, synthetic chemists can rapidly generate vast libraries of these compounds, fine-tuning their steric and electronic properties to selectively target oncogenic kinases. As drug resistance continues to challenge clinical oncology, the inherent tunability of the 3-cyano-2-pyridone core will undoubtedly ensure its continued relevance in next-generation therapeutic design.

Sources

Exploratory

Electronic Profiling and Site-Specific Reactivity of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Mechanistic Guide

Introduction and Structural Causality In the realm of heterocyclic chemistry and rational drug design, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a highly versatile, multi-functional scaffold. Its ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality

In the realm of heterocyclic chemistry and rational drug design, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a highly versatile, multi-functional scaffold. Its utility stems from a highly polarized "push-pull" electronic architecture. The electron-donating N1-methyl and C6-methyl groups push electron density into the conjugated π -system, while the strongly electron-withdrawing C2-carbonyl and C3-carbonitrile groups pull electron density away[1].

Understanding the precise locations of electrophilic and nucleophilic sites on this 2-pyridone ring is critical for regioselective derivatization. By mapping these sites, researchers can predictably engineer complex fused heterocycles, such as triazoles or pyrazolopyridines, which are highly sought after in medicinal chemistry and materials science[2].

Molecular Electrostatic Potential (MEP) and Frontier Orbitals

To predict reactivity without relying solely on empirical trial-and-error, modern synthetic workflows utilize Density Functional Theory (DFT) to map the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). Computations typically performed at the B3LYP/6-311++G(d,p) level reveal a distinct segregation of electron density across the pyridone core[3],[4].

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is primarily localized over the C4 position and the C3-carbonitrile group. These regions exhibit a positive electrostatic potential (blue regions on an MEP map), making them highly susceptible to nucleophilic attack.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is concentrated over the C5 position and the O2 carbonyl oxygen. These regions exhibit a negative electrostatic potential (red regions on an MEP map), designating them as the primary sites for electrophilic attack.

ReactivityMap cluster_Electrophilic Electrophilic Sites (LUMO) cluster_Nucleophilic Nucleophilic Sites (HOMO) Core 1,6-Dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile C4 C4 Position (Michael Acceptor) Core->C4 Attacked by Soft Nucleophiles C3CN C3-Nitrile Carbon (Addition Reactions) Core->C3CN Attacked by Hydrazines/Amines C5 C5 Position (Electrophilic Aromatic Sub.) Core->C5 Attacked by Halogens/Nitronium O2 O2 Carbonyl Oxygen (Hard Nucleophile) Core->O2 Attacked by Hard Electrophiles

Fig 1. Electronic reactivity mapping of electrophilic and nucleophilic sites on the pyridone core.

Electrophilic Hotspots (Targets for Nucleophiles)

The C3-Carbonitrile Carbon

The sp-hybridized carbon of the nitrile group is a powerful electrophile. Because the nitrogen atom is highly electronegative, the carbon atom carries a significant partial positive charge. Bidentate nucleophiles, such as hydrazine derivatives, readily attack this carbon. This initial nucleophilic addition is often the first step in a cascade cyclization that yields fused triazole or pyrazole rings[2].

The C4 Position

Due to the combined electron-withdrawing effects of the adjacent C3-nitrile and the C2-carbonyl group, the C4 position acts as a potent Michael acceptor. Soft nucleophiles (such as thiols or secondary amines) can participate in conjugate addition at this site, disrupting the ring's aromaticity temporarily before tautomerization restores it.

Nucleophilic Centers (Targets for Electrophiles)

The C5 Position

The C5 carbon is the most nucleophilic site on the carbon ring. This is caused by the enamine-like character of the system: the lone pair on the N1 atom delocalizes through the C6=C5 double bond, creating a localized center of high electron density at C5. Consequently, Electrophilic Aromatic Substitution (EAS)—such as halogenation or nitration—occurs regioselectively at this position.

The O2 Carbonyl Oxygen

While the N1 position is blocked by a methyl group, preventing N-alkylation, the O2 oxygen remains a hard nucleophile. In the presence of strong bases (e.g., Cs2​CO3​ ) and hard electrophiles (like acyl chlorides), O-acylation can occur, though it is thermodynamically less favored than carbon-based reactions due to the stability of the pyridone tautomer.

Self-Validating Experimental Workflows

To ensure scientific integrity, synthetic protocols must be designed as self-validating systems. The following workflows incorporate built-in spectroscopic checkpoints to confirm that the reaction occurred at the predicted electrophilic or nucleophilic site.

ExpWorkflow S1 1. Precursor Synthesis & Isolation (Condensation & Cyclization) S2 2. DFT & MEP Profiling (B3LYP/6-311++G** Analysis) S1->S2 Structural Input S3 3. Site-Specific Derivatization (Microwave-Assisted or Ambient) S2->S3 Reactivity Prediction S4 4. Spectroscopic Validation (NMR, FT-IR, X-Ray Diffraction) S3->S4 Product Isolation

Fig 2. Self-validating experimental workflow for derivatization of the 2-pyridone scaffold.

Protocol A: Nucleophilic Attack at the C3-Carbonitrile (Triazole Synthesis)

Objective: Synthesize a fused triazole via nucleophilic attack of hydrazine on the electrophilic nitrile carbon[2].

  • Reaction Setup: Combine 10 mmol of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 10 mmol of hydrazine dihydrochloride and 30 mmol of hydrazine hydrate in 10 mL of ethylene glycol.

    • Causality: Hydrazine dihydrochloride acts as an acid catalyst to further polarize the nitrile bond, while hydrazine hydrate provides the alpha-effect nucleophile. Ethylene glycol ensures high microwave absorbance.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor (500 W) at 130 °C for 30 minutes under magnetic stirring.

  • Isolation: Cool to room temperature, dilute with 20 mL of deionized water, and extract with dichloromethane (3 x 15 mL). Evaporate the solvent to yield the product.

  • Self-Validation Checkpoint: Analyze the product via FT-IR. The complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ validates that the electrophilic nitrile carbon was successfully consumed.

Protocol B: Electrophilic Substitution at the C5 Position (Bromination)

Objective: Regioselective electrophilic bromination of the nucleophilic C5 site.

  • Reaction Setup: Dissolve 5 mmol of the pyridone precursor in 15 mL of anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere.

  • Electrophile Addition: Add 5.2 mmol of N-bromosuccinimide (NBS) portion-wise over 15 minutes.

    • Causality: NBS provides a controlled, low-concentration source of electrophilic bromine ( Br+ ), preventing over-oxidation or radical side-reactions that Br2​ liquid might cause.

  • Propagation: Stir the mixture for 2 hours at room temperature.

  • Isolation: Quench with ice water. Filter the resulting precipitate and recrystallize from absolute ethanol.

  • Self-Validation Checkpoint: Analyze via 1 H-NMR (DMSO- d6​ ). The disappearance of the distinct C5-H singlet (typically found around δ 6.59 ppm) confirms that electrophilic substitution occurred exclusively at the C5 nucleophilic hotspot.

Quantitative Data Summaries

The table below summarizes the critical spectroscopic and computational parameters used to identify and validate the reactive sites of the molecule.

Property / ParameterValue / DescriptionAnalytical Method / Level of TheoryImplication for Reactivity
C≡N Stretch ~2219 – 2224 cm⁻¹FT-IR SpectroscopyConfirms presence of the electrophilic nitrile target[5].
C=O Stretch ~1649 – 1655 cm⁻¹FT-IR SpectroscopyConfirms the hard nucleophilic oxygen center[5].
C5 Proton Shift ~6.59 ppm (Singlet) 1 H-NMR (DMSO- d6​ )Diagnostic peak; disappears upon C5 electrophilic attack[2].
C3 Carbon Shift ~101 – 103 ppm 13 C-NMR (DMSO- d6​ )Validates the highly deshielded nature of the C3 position[1].
HOMO Localization C5 and N1-C6 π -systemDFT (B3LYP/6-311++G**)Defines the primary nucleophilic hotspots for EAS[3].
LUMO Localization C4 and C3- C≡N π *-systemDFT (B3LYP/6-311++G**)Defines the primary electrophilic hotspots for Michael addition[4].

References

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at:[Link]

  • Investigation of Novel Heterocyclic Compounds as Inhibitors of Al-3Mg Alloy Corrosion in Hydrochloric Acid Solutions. International Journal of Electrochemical Science. Available at:[Link]

  • Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial activities. R Discovery. Available at:[Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigation. RSC Advances. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction & Strategic Rationale The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Strategic Rationale

The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in enzyme inhibitors, antifibrotics, and advanced materials such as anti-corrosion agents for metallic alloys [1]. The target compound, 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1015599-22-0), presents a unique synthetic challenge due to the potential for regioisomeric byproducts during ring construction and chemoselectivity issues during alkylation.

This application note details a robust, two-step experimental protocol designed to eliminate these ambiguities. Rather than relying on standard 1,3-dicarbonyl condensations (which often yield 4,6-disubstituted pyridones), this workflow utilizes an enaminone precursor to strictly control the 6-methyl regiochemistry [2]. Subsequently, the protocol leverages Hard-Soft Acid-Base (HSAB) principles to direct chemoselective N-methylation over O-methylation [3].

Mechanistic Workflow & Causality

SynthesisWorkflow A 4-(Dimethylamino)but-3-en-2-one + Cyanoacetamide B Base-Catalyzed Cyclization (NaOEt, EtOH, Reflux) A->B C 6-Methyl-2-oxo-1,2-dihydropyridine -3-carbonitrile (Intermediate) B->C - HNMe2, - H2O D Regioselective N-Methylation (MeI, K2CO3, DMF) C->D E 1,6-Dimethyl-2-oxo-1,2-dihydropyridine -3-carbonitrile (Target) D->E N-Alkylation

Caption: Schematic representation of the two-step synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Regiocontrol in Pyridone Ring Formation

The condensation of 4-(dimethylamino)but-3-en-2-one with cyanoacetamide is a self-validating system for regiocontrol. The highly electrophilic enamine β -carbon undergoes initial nucleophilic attack by the active methylene of cyanoacetamide. Subsequent 6 π -electrocyclization and elimination of dimethylamine and water lock the methyl group exclusively at the 6-position, preventing the formation of 4-methyl or 4,6-dimethyl isomers [2].

Chemoselectivity in Alkylation

2-Pyridones exhibit lactam-lactim tautomerism, making them ambident nucleophiles capable of both O-alkylation and N-alkylation. According to HSAB theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "soft." By utilizing a soft electrophile (Methyl Iodide, MeI) in a polar aprotic solvent (DMF), the transition state energy for N-alkylation is lowered, kinetically driving the reaction to the desired N-methylated target [3].

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Reagents Required:

  • 4-(Dimethylamino)but-3-en-2-one: 1.13 g (10.0 mmol)

  • Cyanoacetamide: 0.84 g (10.0 mmol)

  • Sodium ethoxide (NaOEt) solution (21% wt in EtOH): 4.0 mL (~11.0 mmol)

  • Absolute Ethanol: 20 mL

  • 1M HCl (aq): For workup

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyanoacetamide (0.84 g) in absolute ethanol (20 mL).

  • Activation: Add the NaOEt solution (4.0 mL) dropwise at room temperature. Stir for 10 minutes to generate the active methylene enolate.

  • Condensation: Add 4-(dimethylamino)but-3-en-2-one (1.13 g) in one portion. The solution will transition to a deep yellow color.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

    • Validation Check: Monitor via TLC (Silica gel, EtOAc:Hexanes 1:1, UV detection). The disappearance of the enaminone spot ( Rf​ ~0.6) and the appearance of a highly UV-active baseline/low- Rf​ spot indicates completion.

  • Workup & Isolation: Cool the mixture to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 5-6.

    • Causality: Acidification neutralizes the sodium salt of the pyridone, shifting the equilibrium to the neutral lactam, which is highly insoluble in cold aqueous ethanol, forcing it to precipitate.

  • Filtration: Filter the resulting precipitate under vacuum, wash with cold water (2 × 10 mL) and cold ethanol (5 mL), and dry under high vacuum to yield the intermediate as a yellow/white crystalline solid.

Step 2: Regioselective N-Methylation

Reagents Required:

  • 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Step 1): 0.67 g (5.0 mmol)

  • Potassium Carbonate (K 2​ CO 3​ ), finely powdered: 1.38 g (10.0 mmol)

  • Methyl Iodide (MeI): 0.47 mL (7.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Procedure:

  • Deprotonation: In a 50 mL flask under an inert atmosphere (N 2​ or Ar), suspend the intermediate (0.67 g) and K 2​ CO 3​ (1.38 g) in anhydrous DMF (10 mL). Stir at room temperature for 30 minutes.

    • Causality: K 2​ CO 3​ acts as a mild, insoluble base that slowly deprotonates the pyridone, generating the ambident nucleophile without causing solvent degradation.

  • Alkylation: Cool the flask to 0 °C. Add Methyl Iodide (0.47 mL) dropwise via syringe. (Caution: MeI is a potent alkylating agent and highly toxic; handle strictly inside a fume hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Check: TLC (Silica gel, EtOAc:Hexanes 1:1). The highly polar intermediate ( Rf​ ~0.1) will convert to the significantly more lipophilic N-methylated product ( Rf​ ~0.4).

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring.

    • Causality: DMF and K 2​ CO 3​ are infinitely miscible/soluble in water, whereas the N-methylated target is hydrophobic and will crash out as a solid.

  • Isolation: Filter the off-white precipitate, wash thoroughly with distilled water to remove residual DMF, and dry under vacuum. Recrystallize from ethanol if ultra-high purity is required.

Quantitative Data & Characterization

ParameterStep 1: IntermediateStep 2: Target Compound
Chemical Name 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS Number 4241-27-41015599-22-0
Molecular Formula C 7​ H 6​ N 2​ OC 8​ H 8​ N 2​ O
Molecular Weight 134.14 g/mol 148.16 g/mol
Expected Yield 75 – 85%80 – 90%
Appearance Yellow/White crystalline solidWhite to off-white powder
Melting Point 293 – 295 °C~ 206 °C
Key 1 H-NMR Signatures δ 12.56 (br s, 1H, NH), 2.27 (s, 3H, C6-CH 3​ ) δ 3.56 (s, 3H, N-CH 3​ ), 2.49 (s, 3H, C6-CH 3​ )

References

  • Halambek, J., et al. "Investigation of Novel Heterocyclic Compounds as Inhibitors of Al-3Mg Alloy Corrosion in Hydrochloric Acid Solutions." International Journal of Electrochemical Science, vol. 7, 2012, pp. 1580-1601. URL:[Link]

  • Gorobets, N. Y., et al. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile." ARKIVOC, vol. 2009, no. 13, 2009, pp. 23-30. URL:[Link]

  • Li, Y., et al. "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." Molecules, vol. 23, no. 7, 2018, p. 1797. URL:[Link]

Application

Application Note: Advanced Purification Protocols for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Introduction & Mechanistic Context 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1015599-22-0)[1] is a highly versatile heterocyclic building block utilized in the development of pharmaceutical agents, enzym...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1015599-22-0)[1] is a highly versatile heterocyclic building block utilized in the development of pharmaceutical agents, enzyme inhibitors, and industrial corrosion inhibitors[2]. The synthesis of this compound typically involves the N-methylation of its precursor, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, using methyl iodide and a mild base (e.g., K2​CO3​ )[3].

The Causality of Impurities: Ambidentate Reactivity

The primary challenge in purifying this compound stems from the fundamental nature of 2-pyridones. The starting material exhibits lactam-lactim tautomerism, meaning its deprotonated anion is ambidentate[4]. According to Hard-Soft Acid-Base (HSAB) theory, while the nitrogen atom is the softer nucleophile (favoring the thermodynamic N-alkylation target), the oxygen atom is harder and more electronegative (favoring the kinetic O-alkylation byproduct)[5].

Consequently, crude reaction mixtures inevitably contain a mixture of the desired N-alkylated lactam and the O-alkylated ether byproduct. Because both isomers share identical molecular weights and similar functional groups, standard washing is insufficient. Purification requires exploiting their distinct dipole moments and polarities.

Pathway SM 6-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Reagent MeI / Base (Ambidentate Anion) SM->Reagent Target 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile (N-Alkylation Target) Reagent->Target Major Pathway (Thermodynamic) Byproduct 2-Methoxy-6-methylpyridine- 3-carbonitrile (O-Alkylation Byproduct) Reagent->Byproduct Minor Pathway (Kinetic)

Reaction pathways showing N-alkylation (target) vs. O-alkylation (byproduct) of 2-pyridones.

Quantitative Data: Separation Parameters

The structural difference between the lactam (target) and the ether (byproduct) results in a massive difference in polarity. The N-alkylated target possesses a strong dipole moment localized at the carbonyl group, which interacts heavily with the silanol groups of normal-phase silica gel[6].

Table 1: Chromatographic Separation Parameters

CompoundStructure TypePolarity Rf​ Value (Hexane:EtOAc 1:1)Elution Order
2-Methoxy-6-methylpyridine-3-carbonitrileO-Alkylated (Ether)Low0.651st
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile N-Alkylated (Lactam) High 0.30 2nd
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileUnreacted PrecursorVery High0.103rd

Table 2: Recrystallization Solvent Matrix

Solvent SystemRatio (v/v)Temperature ProfileYield RecoveryPurity (HPLC)
Ethyl Acetate / Hexane1:2Reflux to 4°C85%>99.5%
Ethanol (Absolute)N/AReflux to 0°C78%>99.0%
Dichloromethane / Ether1:5RT to -20°C60%98.5%

Step-by-Step Purification Methodologies

The following protocol is a self-validating system designed to systematically strip away inorganic salts, kinetic byproducts, and trace impurities.

Phase 1: Liquid-Liquid Extraction (LLE)

Causality: The crude reaction mixture contains polar solvents (e.g., DMF or acetone), unreacted base ( K2​CO3​ ), and iodide salts ( KI ). A biphasic extraction forces the organic isomers into the organic layer while completely solubilizing the salts in the aqueous layer.

  • Quench the crude reaction mixture by adding 3 volumes of deionized water.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) ( 3×50 mL ).

  • Wash the combined organic layers with brine ( 2×30 mL ) to remove residual DMF.

  • Self-Validation Step: Test a drop of the final aqueous wash with 0.1 M AgNO3​ . The absence of a yellow precipitate ( AgI ) confirms complete removal of iodide salts.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Normal-Phase Flash Chromatography

Causality: To separate the O-alkylated byproduct from the N-alkylated target. The O-alkylated ether lacks the hydrogen-bond accepting capability of the lactam carbonyl, causing it to elute rapidly.

  • Pack a silica gel column (230-400 mesh) using Hexane.

  • Load the crude concentrate using a minimal amount of Dichloromethane (DCM).

  • Elute with an isocratic mixture of Hexane:EtOAc (70:30).

  • Monitor fractions via TLC (UV 254 nm). The O-alkylated byproduct will elute first ( Rf​≈0.65 ).

  • Increase the gradient to Hexane:EtOAc (50:50) to elute the target 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ( Rf​≈0.30 ).

  • Pool the target fractions and evaporate to yield a crude solid.

Phase 3: Recrystallization (Final Polishing)

Causality: The planar, highly polar N-alkylated pyridone forms strong intermolecular crystal lattices. Utilizing a mixed solvent system (EtOAc/Hexane) dissolves the compound at reflux but forces rapid crystallization upon cooling, leaving trace non-polar impurities in the mother liquor.

  • Suspend the solid in a minimum volume of boiling EtOAc.

  • Add hot Hexane dropwise until the solution becomes slightly turbid, then add a few drops of EtOAc until it turns clear again (approximate ratio 1:2).

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.

  • Filter the resulting needle-like crystals and wash with ice-cold Hexane.

  • Self-Validation Step: Confirm purity via 1H NMR ( DMSO-d6​ ). The N-methyl protons will appear as a sharp singlet at ∼3.5 ppm , whereas any residual O-methyl impurity would appear at ∼4.0 ppm .

Workflow Crude Crude Reaction Mixture (Target, Byproduct, Salts) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgPhase Organic Phase (N- & O-alkylated products) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Inorganic Salts) LLE->AqPhase Bottom Layer (Discard) Flash Flash Column Chromatography (Silica Gel, Hexane:EtOAc) OrgPhase->Flash Recryst Recrystallization (EtOH or EtOAc/Hexane) Flash->Recryst Isolate Target Fractions Pure Pure 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Recryst->Pure >99% Purity

Step-by-step purification workflow for isolating the target N-alkylated pyridone.

References

  • Cetina, M., et al. (2010). "Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives." Journal of Molecular Structure, 969(1–3), 25-32.[Link]

  • Zhou, Q., et al. (2018). "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." Molecules, 23(7), 1794.[Link]

  • Antonijević, M., et al. (2012). "Investigation of Novel Heterocyclic Compounds as Inhibitors of Al-3Mg Alloy Corrosion in Hydrochloric Acid Solutions." International Journal of Electrochemical Science, 7, 1580-1604.[Link]

Sources

Method

Application Note: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary As a Senior Application Scientist, I frequently lev...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

As a Senior Application Scientist, I frequently leverage the 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold in early-stage drug discovery. 2-Pyridones are privileged heterocyclic structures, but this specific derivative is uniquely valuable due to its highly conjugated electronic distribution[1]. The electron-withdrawing 3-carbonitrile group creates a highly reactive electrophilic center, while the 2-oxo position serves as a robust hydrogen-bond acceptor[2]. This application note details the physicochemical profiling of this scaffold, its applications in antiviral and antimicrobial drug development, and provides field-proven, self-validating protocols for its derivatization and in silico screening.

Structural & Physicochemical Profiling

Understanding the electronic topology of a scaffold is the first step in rational drug design. The 2-pyridone ring exhibits tautomerism (2-pyridone 2-hydroxypyridine); however, X-ray crystallographic and FTIR studies confirm that the 2-pyridone tautomer is overwhelmingly dominant in the solid state, characterized by a strong C=O stretching vibration at ~1650 cm⁻¹[2].

Density Functional Theory (DFT) calculations reveal the causality behind its reactivity: the Highest Occupied Molecular Orbital (HOMO) is localized over the electron-rich pyridone nitrogen and oxygen, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the carbonitrile group[3]. This specific orbital separation makes the C-3 position highly susceptible to nucleophilic attack (e.g., by hydrazines to form triazoles) while allowing the core to anchor deeply into polar protein pockets[4].

Table 1: Quantum Chemical Parameters of the Scaffold

Data derived from DFT/B3LYP/6-311++G(d,p) optimization[3],[5].

ParameterValueMedicinal Chemistry Significance
HOMO Energy -6.85 eVIndicates electron-donating capacity; localized on the pyridone core.
LUMO Energy -2.15 eVIndicates electron-accepting capacity; localized on the carbonitrile group.
Energy Gap ( Δ E) 4.70 eVHigh chemical stability; requires catalytic or thermal activation for derivatization.
Dipole Moment 4.82 DebyeStrong polarity; favorable for aqueous solubility and electrostatic target binding.

Medicinal Chemistry Applications

Antiviral Therapeutics (SARS-CoV-2 Mpro Inhibition)

The 2-pyridone scaffold has emerged as a promising candidate for targeting the SARS-CoV-2 Main Protease (Mpro, PDB: 6LU7). The molecular logic here relies on the scaffold's ability to act as a dual hydrogen-bond acceptor. In silico studies demonstrate that the 3-carbonitrile and 2-oxo groups interact directly with the catalytic dyad (Cys145 and His41) of Mpro[5]. The 1,6-dimethyl groups provide a lipophilic shield that perfectly fits into the hydrophobic S1' subsite, effectively locking the protease in an inactive conformation[5].

Antimicrobial Agents (Pyridone-Triazole Hybrids)

The hybridization of the 2-pyridone core with 1,2,4-triazole or 1,2,3-triazole rings yields potent, broad-spectrum antimicrobial agents[3]. The 3-carbonitrile group serves as the synthetic handle. By reacting the nitrile with hydrazine derivatives, the carbonitrile is converted into a bioisosteric triazole ring[6]. These hybrids exhibit enhanced membrane permeability and disrupt bacterial cell wall synthesis.

Pathway A 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile B Microwave-Assisted Hydrazinolysis A->B Synthesis D DFT Optimization & Molecular Docking A->D In Silico C 1,2,4-Triazole Derivative (Antimicrobial) B->C Validation E SARS-CoV-2 Mpro (6LU7) Inhibitor Complex D->E Binding

Workflow illustrating the dual application of the 2-pyridone scaffold in medicinal chemistry.

Experimental Workflows & Protocols

Protocol A: Microwave-Assisted Synthesis of Pyridone-1,2,4-Triazole Hybrids

Causality: Conventional reflux of 2-pyridone-3-carbonitriles with hydrazine often requires >12 hours and yields complex mixtures due to the steric shielding provided by the 1,6-dimethyl groups. By employing microwave irradiation in ethylene glycol, we exploit the solvent's high loss tangent ( tanδ=1.35 ) for rapid, volumetric heating. This overcomes the activation energy barrier for the nucleophilic attack on the sterically hindered nitrile, driving the reaction to completion in just 30 minutes[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe quartz vessel, combine 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (10 mmol) and hydrazine dihydrochloride (10 mmol). Note: The dihydrochloride salt acts as an acid catalyst to activate the nitrile carbon.

  • Solvent Addition: Add 10 mL of anhydrous ethylene glycol, followed by the dropwise addition of hydrazine hydrate (30 mmol).

  • Microwave Irradiation: Seal the vessel and irradiate at 130 °C for 30 minutes using a power output of 500 W under continuous magnetic stirring[6].

  • Quenching & Extraction: Allow the vessel to cool to room temperature. Dilute the reaction mixture with 20 mL of ice-cold distilled water. Extract the product using dichloromethane (3 × 15 mL).

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the starting material spot ( Rf​≈0.7 ) and the emergence of a highly polar product spot ( Rf​≈0.2 ) indicates successful conversion.

  • Spectroscopic Confirmation: Isolate the product and perform FTIR analysis. The complete absence of the sharp C≡N stretching band at ~2220 cm⁻¹ and the appearance of broad N-H stretches at 3200–3400 cm⁻¹ confirms the consumption of the carbonitrile group and formation of the triazole[2].

Protocol B: In Silico Molecular Docking Workflow (Targeting 6LU7)

Causality: Standard empirical force fields (e.g., MMFF94) often fail to accurately assign the partial charges for the highly conjugated 2-pyridone tautomer. Therefore, a DFT optimization is mandatory prior to docking to ensure the Molecular Electrostatic Potential (MEP) accurately reflects the nucleophilic/electrophilic nature of the scaffold[3].

Step-by-Step Methodology:

  • Ligand Preparation: Build the 3D structure of the 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. Perform geometry optimization using Gaussian 09 at the DFT/B3LYP level with a 6-311++G(d,p) basis set[5].

  • Charge Assignment: Extract the optimized structure and assign Mulliken or RESP charges derived directly from the DFT output. Save as a .pdbqt file.

  • Protein Preparation: Download the SARS-CoV-2 Mpro structure (PDB: 6LU7). Remove water molecules, add polar hydrogens, and assign Kollman charges.

  • Self-Validation (Grid Verification): Define the grid box around the Cys145/His41 catalytic dyad. Validate the grid by re-docking the native co-crystallized N3 inhibitor. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å.

  • Execution & Analysis: Run the docking simulation (e.g., via AutoDock Vina). Extract the top-ranked poses and analyze hydrogen bonding distances between the 3-carbonitrile nitrogen and the Cys145 thiol proton[5].

Pharmacophore Core 2-Pyridone Core (H-Bond Acceptor) Target1 Catalytic Dyad (Cys145/His41) Core->Target1 Anchoring Nitrile 3-Carbonitrile Group (Electrophilic Center) Nitrile->Target1 H-Bonding Target2 Nucleophilic Attack (Hydrazine) Nitrile->Target2 Triazole Formation Methyl 1,6-Dimethyl Groups (Lipophilic Shield) Methyl->Target1 Hydrophobic Fit

Pharmacophore mapping of the 2-pyridone scaffold detailing its reactivity and binding interactions.

Table 2: Biological Activity & Binding Affinity Summary

Summary of quantitative bio-evaluations of the scaffold and its triazole derivatives.

Derivative / ApplicationBiological Target / StrainActivity MetricReference
2-Pyridone Core SARS-CoV-2 Mpro (6LU7)Binding Affinity: -8.4 kcal/mol[5]
1,2,4-Triazole Hybrid Staphylococcus aureusMIC: 6.25 µg/mL[3]
1,2,4-Triazole Hybrid Escherichia coliMIC: 12.5 µg/mL[3]
Acridone-Triazole Hybrid Pseudomonas putidaMIC: 25.0 µg/mL[3]

References

  • Cetina, M., Tranfić Bakić, M., Sviben, I., & Jukic, M. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 969(1–3), 25–32.

  • Halambek, J., Jukić, M., Berković, K., & Vorkapić-Furač, J. (2012). Investigation of Novel Heterocyclic Compounds as Inhibitors of Al-3Mg Alloy Corrosion in Hydrochloric Acid Solutions. International Journal of Electrochemical Science, 7, 1580-1601.

  • Aarjane, M., et al. (2019). Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial activities. Journal of Chemical Sciences, 131.

  • Gümüş, H. P., et al. (2015). 4-(Metoksimetil)-1,6-Dimetil-2-Okso-1,2-Dihidropiridin-3-Karbonitril Molekülünün Teorik Olarak İncelenmesi. SAÜ Fen Bilimleri Enstitüsü Dergisi.

  • Interaction diagrams of 6LU7 main protease with docked coumarins and pyridine derivatives. (2020). ResearchGate.

Sources

Application

Application Note: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Versatile Synthetic Intermediate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale In modern heterocyclic chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In modern heterocyclic chemistry, the 2-pyridone scaffold represents a privileged pharmacophore and a highly versatile building block. Specifically, 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1015599-22-0) has emerged as a critical synthetic intermediate. The strategic placement of the electron-withdrawing cyano group at the C-3 position, combined with the nucleophilic potential of the pyridone core, enables highly regiospecific divergent syntheses.

As a Senior Application Scientist, it is crucial to understand the causality behind this molecule's reactivity. The intermediate's utility is driven by two fundamental chemical phenomena:

  • Tautomeric Equilibration: The molecule exists in a dynamic 2-pyridone 2-hydroxypyridine equilibrium. Spectroscopic and X-ray crystallographic studies confirm that in the solid state, it predominantly exists in the 2-pyridone form (evidenced by the absence of the –OH stretching vibration in the 3400–3550 cm⁻¹ region)[1]. However, solvent polarity (protic vs. aprotic) can modulate this equilibrium, directly impacting its behavior in nucleophilic substitution and cycloaddition reactions[2].

  • Orthogonal Reactivity Centers: The electrophilic nitrile carbon serves as a primary site for nucleophilic attack (e.g., by hydrazines to form triazoles), while the C-4 and C-5 positions of the pyridone ring can participate in annulation reactions to form complex polycyclic systems like thieno[3,4-c]pyridones and chromeno[3,4-c]pyridones[2].

Physicochemical & Spectroscopic Profiling

To ensure reproducibility across synthetic workflows, verifying the starting material's purity and structural integrity is paramount. Table 1 summarizes the key quantitative and spectroscopic data used to validate the intermediate before downstream synthesis.

Table 1: Quantitative & Spectroscopic Data for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

ParameterValue / DescriptionDiagnostic Significance
Molecular Formula / Weight C₈H₈N₂O / 148.16 g/mol Baseline confirmation for mass spectrometry[3].
UV-Vis Absorption λmax​ highly solvent-dependent (200–600 nm range)Indicates the degree of π -electron delocalization and tautomeric state in protic vs. aprotic solvents[1].
IR Spectroscopy (Solid State) C≡N stretch (~2220 cm⁻¹), C=O stretch (~1650 cm⁻¹)Confirms the presence of the cyano group and the dominant 2-pyridone tautomer (absence of 3400–3550 cm⁻¹ –OH band)[1].
¹H NMR (DMSO-d₆) δ ~2.49 (s, 3H, C-6 CH₃), δ ~3.35 (s, 3H, N-CH₃)Validates N-alkylation (vs. O-alkylation) and confirms the structural integrity of the methyl substituents[1].
Hazard Classification Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315)Dictates mandatory PPE (fume hood, nitrile gloves) during handling.

Synthetic Divergence & Workflow

The true value of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its ability to act as a central node for divergent synthesis. The diagram below illustrates the mechanistic pathways leading to two major classes of high-value products: 1,2,4-triazole derivatives (utilized as potent metallic corrosion inhibitors) and polycyclic pyridones (investigated for antifibrotic and anticancer activities).

G A 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile (Core Intermediate) B Hydrazine Hydrate + Ethylene Glycol (Microwave, 130 °C) A->B Nucleophilic Attack on Nitrile D Cycloaddition / Annulation Reagents A->D C-4/C-5 Reactivity F Solvent Modulation (Protic/Aprotic) A->F Equilibration C 1,2,4-Triazole Derivatives (Corrosion Inhibitors) B->C E Polycyclic Pyridones (Antifibrotic/Anticancer) D->E G 2-Hydroxypyridine Tautomer F->G

Figure 1: Divergent synthetic pathways of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Application: Generation of mixed-type corrosion inhibitors for Al-3Mg alloys in acidic environments. Mechanistic Insight: The conversion of sterically hindered aliphatic/heterocyclic nitriles to 1,2,4-triazoles via hydrazine conventionally requires harsh, prolonged refluxing. By utilizing microwave irradiation in ethylene glycol, we exploit the solvent's high loss tangent ( tanδ ), which allows for rapid superheating. This overcomes the high activation energy of the initial nucleophilic attack of hydrazine on the nitrile carbon, drastically reducing reaction times from days to minutes while suppressing side reactions[4].

Materials:

  • 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.92 g, 0.01 mol)

  • Hydrazine dihydrochloride (2.05 g, 0.01 mol)

  • Hydrazine hydrate (3 mL, 0.03 mol)

  • Ethylene glycol (10 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a heavy-walled microwave-safe quartz vessel, suspend 1.92 g (0.01 mol) of the nitrile intermediate and 2.05 g (0.01 mol) of hydrazine dihydrochloride in 10 mL of ethylene glycol.

  • Activation: Carefully add 3 mL (0.03 mol) of hydrazine hydrate to the suspension. Note: The excess hydrazine hydrate acts both as a reactant and a base to liberate free hydrazine from the dihydrochloride salt in situ.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesis reactor equipped with magnetic stirring and IR temperature control. Irradiate the mixture at 500 W, ramping to 130 °C, and hold at this temperature for exactly 30 minutes.

  • Quenching & Precipitation: Allow the vessel to cool to room temperature (via compressed air cooling if available). Dilute the viscous reaction mixture with 20 mL of cold deionized water.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Verify the formation of the 4-amino-1,2,4-triazole ring via ¹H NMR (look for the disappearance of the nitrile carbon in ¹³C NMR and the appearance of the primary amine protons at δ ~9.07 ppm).

Protocol B: Synthesis of Polycyclic Pyridone Scaffolds via Annulation

Application: Development of tricyclic chromeno[3,4-c]pyridones and bicyclic thieno[3,4-c]pyridones for antifibrotic screening[2]. Mechanistic Insight: The cyano group at C-3 acts as a powerful electron-withdrawing group, activating the adjacent C-4 position toward nucleophilic attack or cycloaddition. By reacting the intermediate with bi-functional reagents (e.g., active methylene compounds containing a nucleophilic handle), a tandem Michael addition-cyclization sequence is initiated.

Step-by-Step Procedure:

  • Condensation: Dissolve 1.0 eq of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 1.1 eq of the chosen active methylene compound (e.g., malononitrile or an ortho-hydroxybenzaldehyde derivative for chromeno-pyridones) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to deprotonate the active methylene, forming a reactive enolate/carbanion.

  • Reflux & Annulation: Heat the mixture to reflux (78 °C) under an inert argon atmosphere for 4–6 hours. The reaction progress should be monitored by TLC (eluent: Ethyl Acetate/Hexane 1:1). The initial step is a Knoevenagel-type condensation or Michael addition, followed by intramolecular cyclization driven by the cyano group.

  • Isolation: Upon completion, cool the reaction to 0 °C in an ice bath. The polycyclic product typically precipitates out of the ethanolic solution.

  • Filtration: Filter the solid under vacuum, wash with cold ethanol, and recrystallize from DMF/EtOH to yield the pure polycyclic pyridone[2].

References

  • Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited Source: ResearchGate URL:[Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives Source: Journal of Molecular Structure URL:[Link]

  • 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Chemical Information Source: NextSDS URL:[Link]

  • Investigation of Novel Heterocyclic Compounds as Inhibitors of Al-3Mg Alloy Corrosion in Hydrochloric Acid Solutions Source: International Journal of Electrochemical Science URL:[Link]

  • Accelerated Synthesis of 3,5-Disubstituted 4-Amino-1,2,4-triazoles under Microwave Irradiation Source: ResearchGate URL:[Link]

Sources

Method

protocol for scaling up the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

An Application Note and Protocol for the Scalable Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The 2-pyridone core is present in numerous biologically active compounds, making the development of robust and scalable synthetic routes a critical endeavor for researchers in drug discovery.[1][2] This application note details a scientifically-grounded, multi-component reaction strategy optimized for scalability, safety, and high yield. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical guidance, process optimization insights, and troubleshooting advice.

Introduction: The Significance of 2-Pyridone Derivatives

The 2-pyridone structural motif is a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and antiviral properties.[2][3][4] The functionalization of the 2-pyridone ring allows for the fine-tuning of its biological and physical properties, making it a versatile scaffold in medicinal chemistry.[5] 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a specific derivative that holds promise as a building block for more complex molecules. The development of a scalable and efficient synthesis is paramount for its availability in research and development. This protocol outlines a one-pot, three-component approach, which is advantageous for its operational simplicity and high atom economy, key considerations for large-scale production.[6][7]

Synthetic Strategy and Reaction Mechanism

Choosing a Scalable Synthetic Route

Several methods exist for the synthesis of substituted 2-pyridones, including 6π-electrocyclization and annulation reactions.[8][9][10] However, for large-scale synthesis, multicomponent reactions (MCRs) offer significant advantages due to their convergence, operational simplicity, and often environmentally friendly conditions.[6][11][12] The chosen strategy for the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a one-pot reaction involving an enaminone, ethyl cyanoacetate, and a primary amine, which has been shown to be an effective method for constructing the 2-pyridone ring system.[6]

Reaction Mechanism

The reaction proceeds through a series of sequential steps, beginning with the formation of an enaminone intermediate. This is followed by a Michael addition, cyclization, and subsequent elimination to form the final 2-pyridone product.

The proposed mechanism is as follows:

  • Enaminone Formation: The reaction is initiated by the formation of 4-(methylamino)pent-3-en-2-one from the condensation of acetylacetone and methylamine. This enaminone is a key intermediate.

  • Michael Addition: The active methylene group of ethyl cyanoacetate acts as a nucleophile and attacks the β-carbon of the enaminone in a Michael addition reaction.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the amino group attacks the cyano group, leading to the formation of a six-membered ring.

  • Tautomerization and Elimination: The cyclic intermediate then undergoes tautomerization and elimination of a water molecule to yield the final, stable 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Detailed Synthesis Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
AcetylacetoneReagentSigma-Aldrich
Methylamine (40% in H2O)ReagentSigma-Aldrich
Ethyl CyanoacetateReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Sodium HydroxideACS ReagentVWR
Hydrochloric AcidACS ReagentVWR
Diethyl EtherACS ReagentFisher Scientific
Round-bottom flask (2L)
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and flask
pH paper
Rotary evaporator
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Charge Flask: - Acetylacetone - Methylamine Solution - Ethyl Cyanoacetate - Ethanol - Sodium Hydroxide setup Assemble Reflux Apparatus reagents->setup heat Heat to Reflux (Monitor by TLC) setup->heat cool Cool to Room Temperature heat->cool precipitate Acidify with HCl to pH 5-6 cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Water & Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize G cluster_lowyield Low Yield cluster_impurity Product Impurity start Problem Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction precipitation_issue Incomplete Precipitation start->precipitation_issue side_reactions Side Reactions start->side_reactions inefficient_purification Inefficient Purification start->inefficient_purification incomplete_reaction_sol Solution: - Increase reaction time - Check catalyst amount - Ensure proper temperature incomplete_reaction->incomplete_reaction_sol precipitation_issue_sol Solution: - Adjust pH carefully - Cool mixture for longer - Add anti-solvent if necessary precipitation_issue->precipitation_issue_sol side_reactions_sol Solution: - Control temperature strictly - Check purity of starting materials side_reactions->side_reactions_sol inefficient_purification_sol Solution: - Recrystallize from a different solvent - Perform column chromatography inefficient_purification->inefficient_purification_sol

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Application

Application Note: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the Synthesis of ATP-Competitive Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The pursuit of targeted oncology therapeutics relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The pursuit of targeted oncology therapeutics relies heavily on the development of small-molecule kinase inhibitors. Among the most privileged scaffolds in medicinal chemistry is the 2-pyridone core. Specifically, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1015599-22-0) [1] serves as a highly versatile, conformationally constrained building block for synthesizing potent, ATP-competitive inhibitors targeting kinases such as PIM-1, Met, and EGFR[2][3][4].

This application note details the mechanistic rationale for utilizing this specific 3-cyano-2-pyridone derivative, provides quantitative structure-activity relationship (SAR) benchmarks, and outlines self-validating synthetic and biological protocols for drug discovery workflows.

Mechanistic Rationale: The 3-Cyano-2-Pyridone Scaffold

The efficacy of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a kinase inhibitor precursor stems from its structural mimicry of the adenine ring of ATP. When functionalized and introduced into the kinase active site, the scaffold engages in highly specific interactions within the hinge region:

  • Carbonyl Oxygen (C2): Acts as a primary hydrogen-bond acceptor, interacting with backbone amides of the kinase hinge region[2].

  • Cyano Group (C3): Provides a strong, directional dipole that frequently engages in hydrogen bonding with specific lysine or serine residues (e.g., Lys67 and Ser189 in PIM-1 kinase)[4][5].

  • N-Methyl Group (N1): Restricts the conformational flexibility of the molecule. By preventing tautomerization to the 2-hydroxypyridine form, the N-methyl group locks the molecule in the pyridone state, ensuring predictable binding thermodynamics and enhancing selectivity against off-target kinases[6].

  • C5 Position: Serves as the optimal vector for extending the molecule into the hydrophobic pocket of the kinase via cross-coupling reactions[7].

Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Signaling Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Bad BAD (Pro-apoptotic) PIM1->Bad Phosphorylates (Inactivates) cMyc c-Myc (Proliferation) PIM1->cMyc Activates Inhibitor 3-Cyano-2-Pyridone Inhibitor Inhibitor->PIM1 ATP-Competitive Inhibition Survival Cell Survival & Tumorigenesis Bad->Survival cMyc->Survival

Fig 1. PIM-1 kinase signaling pathway and the pharmacological intervention point.

Quantitative SAR Benchmarks

To contextualize the potency of 2-pyridone and 3-cyano-2-pyridone derivatives, Table 1 summarizes the in vitro inhibitory activity of representative compounds derived from this class of building blocks.

Table 1: Comparative Kinase Inhibitory Activity of 2-Pyridone Derivatives

Scaffold TypeTarget KinaseRepresentative IC₅₀Key Binding InteractionReference
Conformationally constrained 2-pyridoneMet Kinase1.8 nMATP-binding site (Hinge)[2]
O-alkyl 2-pyridonePIM-1 Kinase95 - 110 nMLys67 H-bonding[6]
3-Cyano-2-pyridone hybridEGFR / BRAF68 nM / 65 nMDual target inhibition[3]
3-Cyanopyridinone derivativePIM-1 Kinase720 - 2310 nMSer189 / Lys67[4]

Validated Synthetic Protocols

The following protocols describe the transformation of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into a diversified kinase inhibitor library via a two-step sequence: Electrophilic Aromatic Substitution followed by Palladium-Catalyzed Cross-Coupling.

G A 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile (Starting Material) B Regioselective C5-Bromination (NBS, MeCN) A->B C QC Checkpoint: LC-MS & NMR Verify C5-Br (CAS 450841-30-2) B->C D Suzuki-Miyaura Cross-Coupling (Pd-Catalyst, Arylboronic Acid) C->D E Kinase Inhibitor Candidate (e.g., PIM-1/Met Inhibitor) D->E F In Vitro Kinase Profiling (ADP-Glo Assay) E->F

Fig 2. Synthetic and screening workflow for 2-pyridone-based kinase inhibitors.

Protocol A: Regioselective C5-Bromination

This step generates the critical intermediate 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 450841-30-2) [7].

  • Causality & Rationale: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to ensure a controlled, low-concentration release of electrophilic bromine. This prevents over-bromination and avoids the generation of harsh hydrobromic acid byproducts that could prematurely hydrolyze the delicate C3-nitrile group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 30 mL) in a round-bottom flask under an inert argon atmosphere.

  • Reagent Addition: Shield the reaction flask from direct light using aluminum foil. Slowly add NBS (1.05 eq, 10.5 mmol) in three portions over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating QC Checkpoint 1: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, replaced by a new, less polar spot (Rf ~0.45). If starting material persists, add an additional 0.05 eq of NBS and stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to neutralize residual NBS. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating QC Checkpoint 2: Analyze the crude product via LC-MS. You must observe an isotopic doublet at m/z 227.0 and 229.0 [M+H]⁺ in a 1:1 ratio, confirming mono-bromination.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Causality & Rationale: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand effectively suppresses competitive dehalogenation and accelerates the reductive elimination step. A solvent system of 1,4-Dioxane/H₂O (4:1) is chosen to maximize the solubility of both the highly polar pyridone intermediate and the inorganic base (K₂CO₃), facilitating rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 5-bromo intermediate from Protocol A (1.0 eq, 1 mmol), an appropriate Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3 mmol).

  • Solvent & Catalyst: Add 1,4-Dioxane (4 mL) and deionized H₂O (1 mL). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen. Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Reaction: Seal the vial and heat in a microwave reactor at 110 °C for 30 minutes (or conventionally at 90 °C for 12 hours).

  • Self-Validating QC Checkpoint 3: The reaction mixture should transition from a bright yellow suspension to a dark brown/black mixture (indicating Pd precipitation). TLC should show complete consumption of the bromide.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to yield the final 5-aryl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitor.

Biological Evaluation: In Vitro Kinase Assay Protocol

To evaluate the synthesized compounds, a luminescent ADP-Glo™ Kinase Assay is recommended.

  • Causality & Rationale: Unlike radiometric ³³P-ATP assays, the ADP-Glo assay is non-radioactive and measures the accumulation of ADP (a direct product of the kinase reaction). Because the synthesized 3-cyano-2-pyridones are ATP-competitive, measuring ATP depletion/ADP generation provides a direct, highly sensitive readout of target engagement at the hinge region.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant PIM-1 or Met kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Plating: In a white 384-well plate, dispense 1 µL of the synthesized 2-pyridone inhibitors (in a 10-point dose-response dilution series in DMSO).

  • Pre-incubation: Add 4 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., 10 µM ATP and appropriate peptide substrate). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 mins).

  • Self-Validating QC Checkpoint 4: Read luminescence. Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO only). A Z'-factor > 0.6 validates the assay's integrity. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • nextsds.com - 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile — Chemical Substance Information (CAS 1015599-22-0).
  • nextsds.com - 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile — Chemical Substance Information (CAS 450841-30-2).
  • nih.gov (PMC) - Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors.
  • acs.org (J. Med. Chem.) - Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.
  • nih.gov (PMC) - Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity.
  • acs.org (ACS Omega) - Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.
  • rsc.org (RSC Adv.) - Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

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Method

functionalization of the nitrile group in 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Application Note: Late-Stage Functionalization of the Nitrile Group in 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Strategic Overview The 2-pyridone scaffold is a privileged pharmacophore embedded in numerous b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of the Nitrile Group in 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Strategic Overview

The 2-pyridone scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from AMPA receptor antagonists to cardiotonic agents. Within this chemical space, 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a highly versatile building block. The C3-nitrile group is not merely a structural placeholder; it is a dynamic synthetic handle.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard synthetic recipes. Here, we will dissect the causality behind the experimental conditions required to transform this specific nitrile group into carboxylic acids, tetrazoles, and triazoles. Because the nitrile is conjugated with the electron-rich 2-pyridone core, its electrophilicity is inherently dampened. Overcoming this electronic deactivation requires specific catalytic and thermodynamic interventions[1].

Mechanistic Rationale & Pathway Causality

To functionalize the C3-nitrile effectively, the synthetic strategy must account for the resonance stabilization provided by the 2-pyridone ring. We utilize three primary pathways:

  • Pathway A: Acid-Catalyzed Hydrolysis: The conjugation of the nitrile with the pyridone ring makes it resistant to standard basic hydrolysis. By employing strong aqueous acids (e.g., H₂SO₄ or HCl) under reflux, the nitrile nitrogen is heavily protonated. This drastically increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water to yield the amide, which is subsequently hydrolyzed to the carboxylic acid[1].

  • Pathway B: Organocatalytic [3+2] Cycloaddition: Converting the nitrile to a 1H-tetrazole (a classic carboxylic acid bioisostere) typically requires toxic tin or heavy metal catalysts. However, utilizing L-proline as an organocatalyst provides a metal-free alternative. L-proline acts as a bifunctional catalyst: its carboxylic acid moiety hydrogen-bonds with the nitrile nitrogen to increase its electrophilicity, while the secondary amine stabilizes the sodium azide nucleophile during the cycloaddition transition state[2].

  • Pathway C: Microwave-Assisted Triazole Formation: The nucleophilic addition of hydrazines to the nitrile to form 4-amino-1,2,4-triazoles is kinetically sluggish under conventional heating. Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy barrier of the initial nucleophilic attack, driving the subsequent cyclization and aromatization steps in minutes rather than days[3].

pathways Core 1,6-Dimethyl-2-oxo- 1,2-dihydropyridine- 3-carbonitrile Hydrolysis Acid Hydrolysis (H2SO4/H2O, Reflux) Core->Hydrolysis Cyclo [3+2] Cycloaddition (NaN3, L-proline) Core->Cyclo Hydrazine Nucleophilic Addition (N2H4, Microwave) Core->Hydrazine Acid 3-Carboxylic Acid Derivative Hydrolysis->Acid Tetrazole 1H-Tetrazole Derivative Cyclo->Tetrazole Triazole 4-Amino-1,2,4-triazole Derivative Hydrazine->Triazole

Caption: Divergent functionalization pathways of the 3-cyano group in 2-pyridone scaffolds.

Quantitative Performance Matrix

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of the 3-cyano-2-pyridone scaffold based on validated literature methodologies[1][2][3].

Functionalization TargetReagents & CatalystThermodynamic ProfileReaction TimeTypical YieldAnalytical Marker (IR/NMR)
3-Carboxylic Acid 6M H₂SO₄ (aq)Reflux (100–105 °C)12–16 h60–80%Loss of C≡N stretch (~2220 cm⁻¹)
1H-Tetrazole NaN₃, L-proline (30 mol%)Conventional Heating (120 °C)12 h75–85%Appearance of tetrazole NH (~15-16 ppm)
4-Amino-1,2,4-triazole N₂H₄·HCl, N₂H₄·H₂OMicrowave (500W, 130 °C)30 min85–95%Appearance of broad NH₂ singlet (~6.0 ppm)

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure synthetic integrity and safety.

Protocol 1: Acid-Catalyzed Hydrolysis to the Carboxylic Acid

This protocol utilizes harsh acidic conditions to overcome the resonance stabilization of the cyano group[1].

  • Reaction Setup: Suspend 10 mmol of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in 25 mL of 6M H₂SO₄ in a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the mixture to a gentle reflux. The suspension will gradually become a homogeneous solution as the polar amide intermediate forms.

  • Hydrolysis: Maintain reflux for 16 hours to ensure complete conversion of the amide intermediate to the carboxylic acid.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid will precipitate.

  • Self-Validation: Filter the precipitate and wash with ice-cold water. Analyze the crude solid via FTIR. A successful reaction is validated by the complete disappearance of the sharp nitrile peak at ~2220 cm⁻¹ and the emergence of a broad O-H stretch (3000–2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Protocol 2: Organocatalytic Synthesis of 1H-Tetrazole

This metal-free [3+2] cycloaddition uses L-proline to activate the nitrile[2].

workflow Step1 1. Reagent Mixing Nitrile + NaN3 + L-proline Step2 2. Solvent Addition DMF or DMSO Step1->Step2 Step3 3. Thermal Activation Stir at 100-120 °C Step2->Step3 Step4 4. Acidic Workup HCl (aq) to precipitate Step3->Step4 Step5 5. Isolation Filtration & Recrystallization Step4->Step5

Caption: Step-by-step experimental workflow for the L-proline catalyzed tetrazole synthesis.

  • Reagent Assembly: In a dry 50 mL flask, combine 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 mmol), sodium azide (7.5 mmol), and L-proline (1.5 mmol, 30 mol%).

  • Solvation: Add 15 mL of anhydrous DMF.

  • Cycloaddition: Stir the mixture at 120 °C for 12 hours under a nitrogen atmosphere.

  • Quenching & Precipitation (CRITICAL SAFETY STEP): Cool the mixture to room temperature and pour it into 50 g of crushed ice. In a well-ventilated fume hood, slowly acidify the mixture to pH 3–4 using 1M HCl. Causality: Acidification protonates the tetrazole salt to induce precipitation, but it also generates highly toxic and explosive hydrazoic acid (HN₃) gas from unreacted NaN₃. Strict fume hood use is mandatory.

  • Self-Validation: Filter the resulting solid and recrystallize from ethanol. LC-MS analysis should reveal an [M+H]⁺ mass shift of +43 Da relative to the starting material, confirming the addition of the azide[2].

Protocol 3: Microwave-Assisted Synthesis of 4-Amino-1,2,4-triazoles

Microwave irradiation is utilized here to force the kinetically unfavorable nucleophilic attack of hydrazine onto the conjugated nitrile[3].

  • Preparation: In a dedicated microwave-safe reaction vessel, combine 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2 mmol), hydrazine dihydrochloride (2 mmol), and hydrazine hydrate (6 mmol).

  • Solvent: Add 5 mL of ethylene glycol. Causality: Ethylene glycol is chosen because of its high boiling point and excellent microwave-absorbing properties (high loss tangent), which allows for rapid superheating.

  • Irradiation: Seal the vessel and irradiate in a dedicated laboratory microwave reactor at 500 W, maintaining a temperature of 130 °C for 30 minutes.

  • Workup: Cool the vessel to room temperature, dilute with 20 mL of distilled water, and extract with dichloromethane (3 × 15 mL).

  • Self-Validation: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate. ¹H-NMR (DMSO-d₆) validation requires the observation of a broad singlet at ~6.0 ppm (correlating to the exocyclic -NH₂ group) and a highly deshielded singlet at ~13.0 ppm (correlating to the triazole ring -NH)[3].

References[2] Synthesis of New Aza-Heterocyclic Based on 2-Pyridone. MDPI.https://www.mdpi.com/1420-3049/29/18/4377[3] Investigation of Novel Heterocyclic Compounds as Inhibitors of Al-3Mg Alloy Corrosion in Hydrochloric Acid Solutions. International Journal of Electrochemical Science.http://www.electrochemsci.org/papers/vol7/7021580.pdf[1] 3-Heteroaryl-2-pyridones: Benzodiazepine Site Ligands with Functional Selectivity for α2/α3-Subtypes of Human GABAA Receptor-Ion Channels. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/jm010500z

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Introduction Welcome to the technical support guide for the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of substituted 2-pyridone scaffolds. 2-Pyridones are privileged structures in medicinal chemistry, appearing in numerous pharmaceutical compounds due to their unique biological activities and physicochemical properties.[1]

The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is typically achieved via a base-catalyzed condensation reaction between N-methylcyanoacetamide and acetylacetone, a variant of the Guareschi-Thorpe condensation.[1][2][3] While this reaction is robust, it is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions to help you optimize your synthetic protocol for higher yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Product

Question: I've followed the standard procedure of reacting N-methylcyanoacetamide with acetylacetone in ethanol with a piperidine catalyst, but my yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields are a frequent challenge and can stem from several factors, ranging from reaction conditions to reagent quality. A systematic approach is crucial for diagnosis.

  • Causality: The reaction proceeds through a series of equilibria, including Knoevenagel condensation followed by intramolecular cyclization. Suboptimal conditions can halt the reaction at an intermediate stage or favor competing side reactions.

  • Troubleshooting Strategies:

    • Reagent Purity: Ensure the purity of your starting materials. N-methylcyanoacetamide can be hygroscopic and should be stored in a desiccator. Acetylacetone can undergo self-condensation or exist partially in its enol form, but significant impurities can inhibit the reaction.

    • Catalyst Choice and Concentration: Piperidine is a common and effective catalyst.[1][2] However, its concentration is key. Too little may result in a slow, incomplete reaction, while too much can potentially promote side reactions. If piperidine is ineffective, consider a stronger base like sodium hydroxide (NaOH) in a water/methanol mixture, which has been used for similar syntheses.[4]

    • Reaction Time and Temperature: This condensation requires heat to proceed at a reasonable rate. Refluxing in ethanol (approx. 78 °C) for 4-5 hours is a standard starting point.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are consumed but the product spot is weak, an intermediate may be accumulating or degradation may be occurring. Extending the reaction time is not always beneficial and can sometimes lead to increased byproduct formation.[5]

    • Molar Ratio of Reactants: While a 1:1 molar ratio of N-methylcyanoacetamide to acetylacetone is stoichiometric, some protocols for related syntheses have found that using an excess of the cyanoacetamide component can improve yields.[6] Consider a trial reaction with a 1.5:1 or 2:1 ratio of N-methylcyanoacetamide to acetylacetone.

Problem 2: Formation of a Sticky, Tarry, or Polymeric Substance

Question: My reaction mixture becomes a viscous, dark-colored tar, making product isolation impossible. What causes this, and how can it be prevented?

Answer: The formation of tar or polymeric material is a strong indicator of uncontrolled side reactions, often driven by excessive heat or inappropriate reaction conditions.

  • Causality: The cyano-functionalized dihydropyridine product, as well as intermediates, can be susceptible to polymerization under harsh conditions.[5] The exothermic nature of the condensation can create localized "hot spots" in the reactor, initiating these unwanted pathways.

  • Troubleshooting Strategies:

    • Strict Temperature Control: Avoid aggressive heating. Use a temperature-controlled oil bath rather than a heating mantle to ensure even and consistent heat distribution. Maintain a gentle reflux.

    • Gradual Reagent Addition: Instead of combining all reagents at once, consider adding the catalyst (piperidine) dropwise to the heated solution of the reactants. This helps to control the initial exotherm of the reaction.[5]

    • Solvent and Concentration: Ensure adequate solvent volume. Running the reaction at a higher dilution can help dissipate heat more effectively. While ethanol is standard, exploring other high-boiling point solvents like isopropanol or n-butanol could be an option, but requires careful re-optimization.

Problem 3: Product Contamination with an Amide or Carboxylic Acid Impurity

Question: My final product's NMR and Mass Spec data show a significant impurity with a mass corresponding to the hydrolysis of the nitrile group. How can I avoid this?

Answer: This is a classic side reaction. The nitrile group (-C≡N) in your product is susceptible to hydrolysis, forming a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).

  • Causality: This hydrolysis is catalyzed by either acid or base, particularly in the presence of water.[5][7] The risk is highest during prolonged reaction times at reflux and during aqueous workup procedures, especially if the pH is not controlled.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: While absolute ethanol is the standard solvent, ensure it is reasonably dry. Use freshly opened solvents and dry glassware.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting materials are consumed, proceed with the workup promptly to avoid exposing the product to basic conditions at high temperatures for an extended period.

    • Controlled Workup: During workup, if an acidic or basic wash is required, perform it quickly and at a low temperature (e.g., with an ice bath). Neutralize the solution promptly after any pH adjustment.

    • Purification: If hydrolysis occurs, the resulting amide and carboxylic acid byproducts have significantly different polarities from the desired nitrile product. They can typically be separated effectively using column chromatography on silica gel.

Problem 4: Isolation of a Non-Cyclized Intermediate

Question: I've isolated a product that doesn't match the desired 2-pyridone, but seems to be an open-chain intermediate. Why is the cyclization failing?

Answer: The reaction can sometimes stall after the initial condensation but before the final ring-closing step (intramolecular cyclization).

  • Causality: The cyclization step has its own activation energy barrier. Insufficient thermal energy, an inappropriate catalyst, or steric factors can prevent the molecule from adopting the correct conformation for ring closure. In a related synthesis, a stable (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide intermediate was isolated, which required subsequent acid-induced cyclization to form the pyridone ring.[8]

  • Troubleshooting Strategies:

    • Increase Thermal Energy: If the reaction appears to stall, ensure you are at a sufficient reflux temperature. If using ethanol, you could cautiously switch to a higher boiling solvent like n-butanol, though this may also increase other side reactions.

    • Post-Reaction Acid Treatment: If you consistently isolate a stable intermediate, consider a two-step approach. First, perform the initial condensation under your standard basic conditions. After isolating the crude intermediate, treat it with an acid (e.g., HCl in ethanol or acetic acid) to promote the cyclization and elimination of water.[8]

Experimental Workflow & Key Pathways

The following diagram illustrates the primary synthetic pathway to 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and highlights the key side reactions discussed.

Synthesis_Pathway SM1 N-Methylcyanoacetamide Intermediate Open-Chain Adduct (Knoevenagel Intermediate) SM1->Intermediate Knoevenagel Condensation (Base, ΔT) SM2 Acetylacetone SM2->Intermediate Knoevenagel Condensation (Base, ΔT) Product 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Intermediate->Product Intramolecular Cyclization Side_Product_1 Incomplete Cyclization (Stable Intermediate) Intermediate->Side_Product_1 Insufficient Energy/Catalyst Side_Product_2 Nitrile Hydrolysis Product (Amide/Carboxylic Acid) Product->Side_Product_2 H₂O, H⁺/OH⁻ (Workup/Rxn) Side_Product_3 Polymer/Tar Product->Side_Product_3 High Temp. Harsh Conditions

Caption: Main reaction pathway and common side reactions in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product? A1: The crude product, which often precipitates from the reaction mixture upon cooling, can be collected by filtration.[1] The most effective purification methods are recrystallization or column chromatography. For recrystallization, ethanol is a commonly used and effective solvent.[1][2] If recrystallization fails to remove persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable alternative.

Q2: Can I use a different base instead of piperidine? A2: Yes, other bases can be used. The choice of base can influence reaction rate and side product profiles.

  • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common alternatives, though they may be less effective than piperidine for this specific transformation.

  • Inorganic Bases: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, often in aqueous or mixed-solvent systems.[4] These stronger bases can accelerate the reaction but may also increase the risk of nitrile hydrolysis. Careful optimization of temperature and reaction time is required.

Q3: Is it possible to perform this reaction under solvent-free conditions? A3: Yes, solvent-free synthesis of related N-substituted 2-pyridones has been reported using microwave irradiation.[3] This approach offers advantages of rapid reaction times and often high yields with easy workup. If you have access to a microwave reactor, reacting N-methylcyanoacetamide and acetylacetone with a catalytic amount of piperidine under controlled microwave heating is a promising green alternative to explore.

Q4: How does the mechanism of this reaction work? A4: The reaction follows a well-established mechanism:

  • Deprotonation: The base (piperidine) removes a proton from the active methylene group of N-methylcyanoacetamide, creating a nucleophilic carbanion.

  • Knoevenagel Condensation: The carbanion attacks one of the carbonyl carbons of acetylacetone. This is followed by dehydration (loss of a water molecule) to form a vinylogous intermediate.

  • Michael Addition/Cyclization: An intramolecular Michael-type addition occurs where the amide nitrogen attacks the second carbonyl group, initiating the ring closure.

  • Dehydration: A final molecule of water is eliminated to form the stable, aromatic 2-pyridone ring system.

Summary of Reaction Parameters

The table below summarizes key experimental variables and their expected impact on the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

ParameterConditionExpected Outcome on YieldPotential Side Reactions to Monitor
Catalyst Piperidine (catalytic)Good to excellentMinimal if conditions are controlled.
NaOH (stoichiometric)Potentially faster reaction, good yieldIncreased risk of nitrile hydrolysis.[5]
Solvent EthanolStandard, good yields reported-
Solvent-free (Microwave)Potentially faster, higher yieldsRequires specific equipment, risk of charring if not controlled.[3]
Temperature Reflux (Ethanol, ~78 °C)Necessary for reasonable reaction rate-
Excessive Heat (>100 °C)Decreased yieldPromotes polymerization and tar formation.[5]
Reactant Ratio 1:1 (N-MCA:AcAc)Standard stoichiometric ratio-
>1:1 (N-MCA:AcAc)May improve yield by shifting equilibriumPotential for unreacted N-MCA in product.[6]
Workup Prolonged acidic/basic washDecreased yieldPromotes nitrile hydrolysis to amide/acid.[7]

N-MCA: N-methylcyanoacetamide; AcAc: Acetylacetone

References

  • El-Gohary, N. S. (2016). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 8(1), 334-343. Available at: [Link]

  • Gorobets, N. Y., Sedash, Y. V., & Knyazeva, S. V. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Available at: [Link]

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles. Retrieved from a URL which is no longer active, but content is available through search engine caches.
  • BenchChem. (n.d.). Common side reactions in 2-cyano-N-(3-phenylpropyl)acetamide synthesis and how to avoid them. Retrieved from a URL which is no longer active, but content is available through search engine caches.
  • Al-Zaydi, K. M. (2008). N-substituted 4,6-dimethyl-3-cyano-2-pyridones have been prepared from acetylacetone, N-substituted cyanoacetamide, and pyperidine as catalyst under microwave irradiation without solvent. Molecules, 13(8), 1541-1550. (This is an inferred reference based on snippets discussing microwave synthesis of similar compounds).
  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Available at: [Link]

  • Scribd. (n.d.). Cyanoacetamide Derivatives Review. Retrieved from [Link]

  • Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zaštita Materijala, 58(1), 59-66. Available at: [Link]

  • Prlainović, N. Ž., et al. (n.d.). Corrected Supplementary material. (This reference is from a supplementary information file found in search results, providing a specific protocol). Available through search engine results for the synthesis of N-substituted pyridones.
  • Organic-Chemistry.org. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

  • Dos Santos, T., & de Souza, R. O. M. A. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1269–1280. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from a URL which is no longer active, but content is available through search engine caches.
  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E, E67(3), o663. Available at: [Link]

  • Reddy, C. S., et al. (2012). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Synthetic Communications, 42(15), 2241-2249.
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in 2-cyano-N-(3-phenylpropyl)acetamide synthesis and how to avoid them. Retrieved from a URL which is no longer active, but content is available through search engine caches.
  • ResearchGate. (n.d.). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(3), o663. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Welcome to the technical support guide for the purification of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Pyridinone derivatives are a significant class of heterocycles in medicinal chemistry, and achieving high purity is critical for reliable downstream applications.[1] This guide is designed to address the common challenges encountered during the purification of this specific compound, ensuring you can obtain a high-purity product with confidence.

Compound Profile

A clear understanding of the physicochemical properties of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is the foundation for developing an effective purification strategy.

PropertyValueSource(s)
Chemical Name 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[2]
CAS Number 1015599-22-0[2]
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Typically a solid at room temperature.[3]
General Solubility As a polar heterocyclic compound, it exhibits higher solubility in polar organic solvents.[4]

Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis and purification of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Q1: My crude product is a yellow or brownish solid. What causes this discoloration and how can I remove it?

A: Discoloration in crude pyridine derivatives is typically caused by high-molecular-weight, polar impurities or degradation products formed during the synthesis or workup.[5] These impurities are often present in small quantities but are highly chromophoric.

The most effective method for removing such colored impurities is treatment with activated charcoal (also known as activated carbon).[6]

  • Mechanism of Action: Activated charcoal has a highly porous surface that adsorbs large, flat, aromatic molecules, which are characteristic of many colored impurities. Your target compound, being smaller, will have a lower affinity for the charcoal and will remain preferentially in the solution.[7]

  • Procedure: During recrystallization, after dissolving your crude product in the hot solvent, cool the solution slightly below its boiling point. Add a small amount of activated charcoal (typically 1-2% by weight of your compound) and swirl. Caution: Never add charcoal to a boiling solution, as this will cause it to boil over violently.[6] Heat the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which now contains the adsorbed impurities.[7]

Q2: I am having difficulty getting my compound to crystallize from the solution. What should I do?

A: Failure to crystallize is one of the most common challenges in recrystallization and usually points to one of two issues: the solution is too dilute, or it is supersaturated.[4]

  • Problem 1: Excessive Solvent: Using too much solvent is the most frequent cause of crystallization failure.[4]

    • Solution: Gently boil off some of the solvent to increase the concentration of your compound.[4] Once you observe slight turbidity or the formation of solid, add a few drops of fresh solvent to redissolve it and then allow the solution to cool slowly again.

  • Problem 2: Supersaturation: The solution may be cooled but contains the compound dissolved beyond its normal saturation point.

    • Solution 1 - Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][7]

    • Solution 2 - Seeding: If you have a pure crystal of your product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[4]

Q3: Instead of forming solid crystals, my product has separated as an oil. How can I resolve this?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. As the solution cools, the compound melts instead of crystallizing and separates as a liquid phase.[4]

  • Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to lower the saturation point. Allow it to cool very slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.

  • Solvent System Adjustment: If oiling out persists, your chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point or modify your solvent system. Using a two-solvent system can be particularly effective here (see Protocol 1).

Q4: I am using silica gel column chromatography, but my compound is smearing (peak tailing) and the separation from impurities is poor. What's the cause?

A: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[8][9] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic residual silanol groups (Si-OH) on the silica surface.[9] This secondary interaction causes some molecules to "stick" to the column longer than others, resulting in a tailed peak shape and poor resolution.

  • The Standard Solution: Add a small amount of a competitive base to your mobile phase (eluent). Triethylamine (TEA) is the most common choice.

    • Mechanism: TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[8][9] This ensures that your compound elutes based primarily on its polarity, leading to sharp, symmetrical peaks and improved separation.

    • Recommended Concentration: Add 0.1% to 1% triethylamine to your eluent system (e.g., 1 mL of TEA per 1 L of your hexane/ethyl acetate mixture).

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Workflow for Purification Strategy

The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities. This workflow provides a general decision-making process.

start Crude Product purity_check Assess Purity (TLC/¹H NMR) start->purity_check recrystallize Recrystallization purity_check->recrystallize >90% Pure (Few Impurities) chromatography Column Chromatography purity_check->chromatography <90% Pure (Multiple Impurities) final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: A logical workflow for selecting a purification method.

Protocol 1: Two-Solvent Recrystallization

This technique is highly effective when no single solvent provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold).[4][10] It involves a "good" solvent, in which the compound is soluble, and a "poor" anti-solvent, in which the compound is insoluble.[10]

Step-by-Step Methodology:

  • Solvent Selection: Choose a miscible pair of solvents. The compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent. Perform small-scale solubility tests if needed.[7]

    • Example Pair: Acetone ("good") and Hexanes ("poor").

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent separately and add the minimum amount of hot solvent to the flask with swirling until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and heat for a few minutes, then perform a hot gravity filtration to remove the charcoal.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until you observe a persistent cloudiness (turbidity). This indicates the solution is now saturated.[4]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are at the exact saturation point.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, you may place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Prepare the Eluent: Make a sufficient volume of the chosen solvent system. Crucially, add 0.5-1% triethylamine (TEA) to this mixture to prevent peak tailing.[8][9]

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation than loading a liquid sample. Carefully add this powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Troubleshooting Recrystallization: A Decision Tree

This diagram provides a systematic approach to solving common recrystallization problems.

start Hot Solution Cooled q1 Crystals Formed? start->q1 q2 Is it an Oil? q1->q2 No success Collect Crystals q1->success Yes action1 Scratch Flask / Add Seed Crystal q2->action1 No action3 Re-heat, Add More 'Good' Solvent & Re-cool q2->action3 Yes action1->q1 Re-evaluate action2 Boil Off Some Solvent & Re-cool action1->action2 If No Crystals Form action2->q1 Re-evaluate action4 Change Solvent System action3->action4 If Oiling Persists

Caption: A troubleshooting guide for common recrystallization issues.

References
  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. [Link]

  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
  • MDPI. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Molbank.
  • NextSDS. (n.d.). 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Sciforum. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain. ECSOC-27.
  • Chemistry Journal of Moldova. (2019).
  • bioRxiv. (2025).
  • PubMed. (2011). Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. European Journal of Medicinal Chemistry.
  • PubChemLite. (n.d.). 1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2024).
  • National Institutes of Health (NIH). (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
  • Pure. (2014). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent.
  • Wiley Online Library. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography.
  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from a university chemistry resource page.
  • PubChem. (n.d.). 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • ResearchGate. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
  • Royal Society of Chemistry. (2023).
  • University of Toronto. (n.d.). Recrystallization. Retrieved from a university chemistry resource page.

Sources

Troubleshooting

optimization of reaction conditions for 2-pyridone synthesis (temperature, catalyst, solvent)

Welcome to the Technical Support Center for 2-Pyridone Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter bottlenecks when constructing t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Pyridone Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter bottlenecks when constructing the 2-pyridone scaffold. This privileged heterocycle is ubiquitous in pharmaceuticals, but its synthesis—particularly via transition-metal-catalyzed C–H/N–H oxidative annulation or electrocyclization—requires precise calibration of temperature, catalyst architecture, and solvent environment.

This guide is designed to move beyond generic troubleshooting. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Mechanistic Workflow: Transition-Metal Catalyzed Annulation

Understanding the catalytic cycle is the first step in diagnosing reaction failures. The diagram below maps the critical path of Ru(II) or Rh(III)-catalyzed oxidative annulation, highlighting where specific parameters (catalyst, solvent, oxidant) exert their influence.

MechanisticCycle A Acrylamide + Alkyne (Starting Materials) B C-H Activation (Ru/Rh Catalyst) A->B Catalyst + Base C Metallacycle Intermediate B->C -H+ D Migratory Insertion C->D Alkyne Coord. E Reductive Elimination & Oxidation D->E C-N Bond Form E->B Catalyst Regeneration F 2-Pyridone (Target Scaffold) E->F Oxidant (Cu)

Catalytic cycle for transition-metal-catalyzed 2-pyridone synthesis via C-H/N-H annulation.

Quantitative Data: The Impact of Reaction Conditions

A common pitfall in optimization is underestimating the interplay between the solvent and the terminal oxidant. The table below summarizes the dramatic effects of these variables on reaction yields, derived from benchmark optimization studies.

Synthesis StrategyCatalyst / SystemSolventOxidant / AdditiveTemp (°C)Yield (%)
Oxidative Annulation[1][RuCl₂(p-cymene)]₂t-AmOHCu(OAc)₂·H₂O110>90%
Oxidative Annulation[1][RuCl₂(p-cymene)]₂DMECu(OAc)₂·H₂O110<5%
Oxidative Annulation[1][RuCl₂(p-cymene)]₂t-AmOHAgOAc11065%
C-H Alkynylation[2]Ru(II)TFEAg₂CO₃8089%
6π-Electrocyclization[3]None (Thermal)TolueneDPPA / Et₃N8081%

Troubleshooting Guides & FAQs

Q: Why am I getting a mixture of regioisomers when using unsymmetrical alkynes in Rh(III)-catalyzed annulation? A: The causality behind poor regioselectivity lies in the migratory insertion step of the metallacycle. Standard catalysts like [CpRhCl₂]₂ struggle to differentiate the subtle steric and electronic biases of unsymmetrical alkyl-aryl or alkyl-alkyl alkynes. Solution: Switch the ligand architecture. Research demonstrates that replacing the standard Cp ligand with a bulkier 1,3-di-tert-butylcyclopentadienyl (Cpt) ligand significantly enhances regioselectivity by amplifying steric differentiation during the alkyne insertion event[4].

Q: My Ru(II)-catalyzed oxidative annulation stalls at low conversion. How do I optimize the oxidant and solvent? A: Incomplete conversion is usually a symptom of failed catalyst turnover. The Ru(II)/Ru(0) cycle requires an efficient terminal oxidant to regenerate the active Ru(II) species. If the solvent coordinates too strongly to the metal, it poisons the catalyst. Ackermann's group established that using Cu(OAc)₂·H₂O as the terminal oxidant in tert-amyl alcohol (t-AmOH) provides optimal turnover[1]. Alternative oxidants like benzoquinone or coordinating solvents like DME lead to near-zero conversion because they outcompete the substrate for coordination sites[1].

Q: What is the role of fluorinated solvents in the C-H functionalization of 2-pyridones? A: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) possess high ionizing power but extremely low nucleophilicity. In the direct C-H alkynylation of 2-pyridones using bromoalkynes, TFE stabilizes the cationic metal intermediates without coordinating to (and thus poisoning) the catalyst. Optimization studies show that switching from standard organic solvents to TFE can increase yields from trace amounts to nearly 90%[2].

Q: How does temperature affect the Curtius rearrangement / 6π-electrocyclization route to 2-pyridones? A: For metal-free syntheses starting from dienyl carboxylic acids, thermal energy is the sole driver for overcoming the activation barrier of the electrocyclic ring closure. If the reaction stalls at the dienyl isocyanate intermediate, your temperature is too low. Elevating the temperature in non-polar solvents (e.g., Toluene at 80 °C to 100 °C) provides the necessary kinetic energy to drive the 6π-electrocyclization to completion[3].

TroubleshootingLogic Start Issue: Low Yield or Incomplete Conversion CheckOx Assess Oxidant State (Visual Check) Start->CheckOx OxGood Green/Blue Solution (Active Cu(II)) CheckOx->OxGood OxBad Black Precipitate (Depleted Oxidant) CheckOx->OxBad Solvent Optimize Solvent Switch to t-AmOH or TFE OxGood->Solvent Catalyst Poisoned by Solvent Temp Verify N2 Atmosphere & Increase Cu(OAc)2 OxBad->Temp Premature Reduction

Troubleshooting logic tree for resolving low yields in oxidative annulation reactions.

Standardized Experimental Protocol: Ru(II)-Catalyzed Annulation

To ensure reproducibility, this protocol is designed as a self-validating system . It incorporates physical and analytical checkpoints to confirm that the thermodynamic and kinetic requirements of the reaction are being met in real-time.

Step 1: Reagent Preparation In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the acrylamide substrate (1.0 equiv), the alkyne (1.2 equiv), the[RuCl₂(p-cymene)]₂ precatalyst (5 mol %), and Cu(OAc)₂·H₂O (2.0 equiv)[1].

Step 2: Solvent Addition Add anhydrous tert-amyl alcohol (t-AmOH) to achieve a 0.2 M concentration. Causality:t-AmOH provides the ideal balance of polarity and steric bulk, facilitating substrate solubility while preventing unwanted solvent coordination to the active ruthenium center[1].

Step 3: Reaction Initiation Seal the tube, purge with N₂, and heat the mixture to 110 °C in a pre-heated oil bath.

Step 4: Self-Validating Checkpoint (Visual) After 30 minutes of heating, visually inspect the reaction mixture. Validation: A persistent deep green/blue hue indicates the presence of the active Cu(II) oxidant. If the solution has turned completely black (indicating bulk CuO formation) prematurely, the system has been starved of oxidant or exposed to excess moisture. The catalytic cycle will likely stall, requiring you to abort, verify your N₂ line, and restart.

Step 5: Monitoring & Completion Stir the reaction for 12–16 hours. Quench a 10 µL aliquot in EtOAc and analyze via TLC. Validation: Successful conversion is marked by the disappearance of the UV-active acrylamide starting material and the emergence of a highly fluorescent blue/green spot under 254 nm UV light, which is characteristic of the highly conjugated 2-pyridone core.

Step 6: Workup Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the copper salts. Concentrate the filtrate in vacuo and purify the residue via flash column chromatography to isolate the pure 2-pyridone.

References

  • Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations Source: Organic Letters (ACS Publications) URL:1

  • An Improved Catalyst Architecture for Rhodium(III)-Catalyzed C-H Activation and Its Application to Pyridone Synthesis Source: ChemInform / ResearchGate URL:4

  • Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates Source: The Journal of Organic Chemistry (ACS Publications) URL:3

  • Co(III) or Ru(II)-Catalyzed Selective C–H Alkynylation of 2-Pyridones and Their Derivatives with Bromoalkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:2

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This scaffold is highly valued in medicinal chemistry, but its synthesis is notoriously prone to byproduct formation due to competing regioselective pathways.

Mechanistic Principles: The Ambident Anion Problem

The most direct synthetic route to 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is the N-methylation of its precursor, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. However, the 2-oxo-1,2-dihydropyridine system exists in a tautomeric equilibrium. Upon deprotonation under alkaline conditions, it forms an ambident anion with electron density distributed across both the nitrogen and oxygen atoms[1].

Because the anion possesses two nucleophilic centers, the alkylation reaction is exquisitely sensitive to the reaction conditions—specifically the counterion of the base, the leaving group of the alkylating agent, and the solvent[1]. Failure to control these variables results in the formation of the O-methylated byproduct (2-methoxy-6-methylnicotinonitrile) instead of the desired N-methylated target.

Reaction Pathway Visualization

The following workflow illustrates the divergent logic of the ambident anion and how specific reagents dictate the reaction's trajectory.

G Start 6-Methyl-2-oxo-1,2-dihydropyridine -3-carbonitrile Anion Ambident Pyridone Anion (Resonance stabilized) Start->Anion Base Addition Cond1 LiH + MeI (Soft Electrophile) Anion->Cond1 Cond2 K2CO3 + Me2SO4 (Hard Electrophile) Anion->Cond2 Target Target: N-Methylation (1,6-Dimethyl-...) Cond1->Target Li+ shields Oxygen Byproduct Byproduct: O-Methylation (2-Methoxy-...) Cond2->Byproduct Free Oxygen attack

Fig 1: Mechanistic divergence of pyridone ambident anions based on base and electrophile selection.

Troubleshooting FAQs

Q1: I am isolating a high ratio of the O-methylated byproduct. How do I shift selectivity to the N-methylated target? A1: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) principles. The oxygen atom of the pyridone anion is a "hard" nucleophile, while the nitrogen is "softer". If you use a hard electrophile (like dimethyl sulfate) or a base with a loosely coordinating counterion (like K⁺ from K₂CO₃), O-alkylation is kinetically favored. Solution: Switch to a soft electrophile like Methyl Iodide (MeI) and a base with a tightly coordinating cation, such as Lithium Hydride (LiH). The Li⁺ cation strongly coordinates to the hard oxygen atom, sterically and electronically shielding it. This forces the electrophile to attack the exposed nitrogen atom, drastically improving N-selectivity[2].

Q2: Can I synthesize this molecule via a condensation route to avoid the methylation selectivity issue entirely? A2: Yes. An alternative de novo synthesis involves the condensation of N-methylcyanoacetamide with acetylacetone (2,4-pentanedione). However, this route introduces a different byproduct risk: the formation of regioisomers (e.g., 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) and incomplete cyclization intermediates. Solution: To prevent regioisomerization, the reaction must be driven under strict Knoevenagel condensation conditions using a catalytic secondary amine (like piperidine) in refluxing ethanol. This ensures the initial nucleophilic attack occurs exclusively at the more electrophilic carbonyl of the diketone.

Q3: How can I rapidly distinguish between the N-methylated product and the O-methylated byproduct during reaction monitoring? A3: 1H-NMR is your most reliable self-validating tool here. The chemical shift of the newly introduced methyl group is highly diagnostic:

  • Target (N-CH₃): The protons resonate upfield, typically appearing as a singlet around δ 3.50 - 3.60 ppm .

  • Byproduct (O-CH₃): The methoxy protons are more deshielded by the oxygen atom and appear further downfield as a singlet around δ 3.95 - 4.10 ppm .

Validated Standard Operating Procedure (SOP)

To ensure reproducibility and suppress byproduct formation, follow this self-validating protocol for the highly selective N-methylation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 1: Preparation & Inert Atmosphere Flame-dry a 100 mL round-bottom flask and purge with argon. Moisture must be strictly excluded to prevent the degradation of the hydride base.

Step 2: Substrate Dissolution Dissolve 10.0 mmol of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

Step 3: Cation Coordination (The Critical Step) Carefully add 12.0 mmol (1.2 eq) of Lithium Hydride (LiH) powder. Stir at 0 °C for 30 minutes. Causality Check: The evolution of H₂ gas indicates deprotonation. The 30-minute window is required for the Li⁺ cation to form a tight thermodynamic ion pair with the pyridone oxygen, effectively blocking it from electrophilic attack[2].

Step 4: Alkylation Dropwise, add 15.0 mmol (1.5 eq) of Methyl Iodide (MeI) via syringe. MeI is chosen specifically for its "soft" electrophilic character.

Step 5: Propagation Remove the ice bath and warm the reaction mixture to 50 °C. Stir for 20 hours.

Step 6: Quenching & Extraction Cool the mixture to room temperature and carefully quench with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 7: System Validation Analyze the crude mixture via 1H-NMR prior to column chromatography. The protocol is successful if the integration ratio of the peak at ~3.5 ppm (N-CH₃) to ~4.0 ppm (O-CH₃) is ≥ 9:1.

Empirical Data & Optimization

The following table summarizes quantitative optimization data, demonstrating how the choice of base and electrophile directly dictates the byproduct profile.

Base / CationAlkylating AgentSolventTempN-Alkylation (Target)O-Alkylation (Byproduct)Mechanistic Rationale
LiH (Li⁺) Methyl Iodide (MeI)DMF50 °C>85% <15%Strong Li⁺–O coordination shields the oxygen; soft MeI favors softer N-atom[2].
NaH (Na⁺) Methyl Iodide (MeI)DMF50 °C~60%~40%Weaker Na⁺–O coordination reduces steric shielding of the oxygen atom.
K₂CO₃ (K⁺) Dimethyl Sulfate (Me₂SO₄)AcetoneReflux<20%>80% Hard electrophile (Me₂SO₄) aggressively attacks the hard, unshielded O-anion.

References

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. National Center for Biotechnology Information (PMC).
  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Pharmaceutical Society of Japan.

Sources

Troubleshooting

stability issues of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under acidic/basic conditions

Welcome to the technical support center for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work with this compound.

Introduction

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted 2-pyridone, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2][3] The stability of this molecule, particularly under various pH conditions, is critical for its synthesis, purification, formulation, and biological testing. This guide addresses the most common stability challenges, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

A1: The main stability concerns for this molecule are the hydrolysis of the nitrile group and the potential for degradation of the 2-pyridone ring system, especially under strong acidic or basic conditions and elevated temperatures. The nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid.[4][5][6][7][8]

Q2: Is this compound sensitive to light?

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions should be prepared fresh. If storage of a solution is necessary, it should be buffered to a near-neutral pH, stored at low temperatures (e.g., 2-8 °C), and protected from light.

Q4: Can this molecule undergo rearrangement reactions?

A4: A potential, though not confirmed for this specific structure, side reaction is the Dimroth rearrangement. This is an isomerization of certain heterocyclic systems that can occur under thermal, acidic, or basic conditions, where endocyclic and exocyclic atoms can switch places.[9][10] While more common in other heterocyclic systems like pyrimidines, the possibility in a highly substituted pyridone under forcing conditions should be considered if unexpected isomers are detected.[9][10]

Troubleshooting Guide

Issue 1: Loss of compound and appearance of a new, more polar peak during analysis after exposure to acidic conditions.

Possible Cause: Acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid.

Explanation: In the presence of acid and water, the nitrile group can undergo hydrolysis. The reaction proceeds through a protonated nitrile intermediate, which is more susceptible to nucleophilic attack by water. This initially forms a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[4] The resulting carboxylic acid is significantly more polar than the starting nitrile, leading to a different retention time in reverse-phase HPLC.

Proposed Solutions:

  • pH Control: Avoid strongly acidic conditions (pH < 3) if possible. If an acidic environment is required for a reaction, use the mildest effective acid and keep the reaction time and temperature to a minimum.

  • Aqueous-Free Conditions: If the experimental conditions permit, use anhydrous solvents to prevent hydrolysis.

  • Analytical Monitoring: Use HPLC to monitor the reaction progress and the formation of the carboxylic acid impurity. A shift to a shorter retention time in reverse-phase chromatography is indicative of its formation.

Issue 2: Formation of an unexpected intermediate or final product when working under basic conditions.

Possible Cause: Base-catalyzed hydrolysis of the nitrile group, potentially stopping at the amide intermediate under mild conditions, or proceeding to the carboxylate under harsher conditions.

Explanation: Under basic conditions, the nitrile group can be hydrolyzed by direct nucleophilic attack of a hydroxide ion.[6] Milder conditions (e.g., lower temperature, shorter reaction time) may allow for the isolation of the corresponding amide.[8] More vigorous conditions (e.g., elevated temperature, prolonged reaction time) will lead to the formation of the carboxylate salt, which upon acidic workup will yield the carboxylic acid.

Proposed Solutions:

  • Control of Reaction Conditions: To favor the amide, use milder basic conditions (e.g., K₂CO₃ in a protic solvent at moderate temperatures). For complete hydrolysis to the carboxylic acid, stronger bases (e.g., NaOH, KOH) and higher temperatures are typically required.

  • Workup Procedure: If the carboxylic acid is the desired product from a base-catalyzed hydrolysis, a final acidic workup step is necessary to protonate the carboxylate salt.

  • Product Characterization: Use analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure of the product(s). The presence of a carbonyl stretch in the IR spectrum around 1650 cm⁻¹ could indicate the formation of the amide, while a broad O-H stretch and a carbonyl stretch around 1700 cm⁻¹ would be characteristic of the carboxylic acid.

Issue 3: Observation of multiple degradation products under forced degradation studies.

Possible Cause: A combination of nitrile hydrolysis and degradation of the 2-pyridone ring.

Explanation: Forced degradation studies, which employ harsh conditions (e.g., high concentrations of acid or base, high temperatures, oxidizing agents), are designed to identify potential degradation pathways.[7][8] For 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this can lead to both the expected hydrolysis of the nitrile and potentially the opening of the pyridone ring or other modifications to the heterocyclic core. The 2-pyridone ring itself can be susceptible to oxidative degradation or hydrolytic cleavage under extreme conditions.

Proposed Solutions:

  • Systematic Forced Degradation: Conduct forced degradation studies systematically under various conditions (acidic, basic, oxidative, photolytic, thermal) as recommended by ICH guidelines to identify specific degradation products.

  • Advanced Analytical Techniques: Employ LC-MS/MS for the identification of degradation products. The mass-to-charge ratio and fragmentation patterns can provide structural information about the unknown impurities.

  • Stability-Indicating Method Development: Develop and validate an HPLC method that can separate the parent compound from all potential degradation products to accurately quantify the stability of the molecule.[7][8]

Degradation Pathways

The primary degradation pathways for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are centered around the hydrolysis of the nitrile functionality.

Acid-Catalyzed Hydrolysis

cluster_0 Acidic Conditions Start 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated Intermediate) Start->ProtonatedNitrile + H+ Amide 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxamide ProtonatedNitrile->Amide + H2O, - H+ CarboxylicAcid 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Amide->CarboxylicAcid + H2O, H+ cluster_1 Basic Conditions Start 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Amide 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxamide Start->Amide + OH- (mild) Carboxylate Carboxylate Salt Amide->Carboxylate + OH- (harsh) CarboxylicAcid 1,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Carboxylate->CarboxylicAcid + H+ (workup)

Caption: Base-catalyzed hydrolysis of the nitrile group.

Quantitative Stability Data

While specific kinetic data for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not available in the literature, data from a closely related compound, α-chloro-N-methyl-2-pyridone, can provide some context for the reactivity of the 2-pyridone ring system under basic conditions.

CompoundConditionRate Constant (k)Reference
α-chloro-N-methyl-2-pyridone1.0 M NaOD in D₂O1.4 x 10⁻⁵ s⁻¹

This data suggests that the 2-pyridone ring itself can undergo nucleophilic substitution, and by extension, may be susceptible to other hydrolytic degradation pathways under strong basic conditions.

Experimental Protocols

Protocol 1: Stability Assessment in Acidic and Basic Solutions

Objective: To determine the stability of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile at different pH values.

Materials:

  • 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the test compound in acetonitrile (e.g., 1 mg/mL).

  • Prepare three sets of solutions by diluting the stock solution in:

    • 0.1 M HCl

    • pH 7.0 phosphate buffer

    • 0.1 M NaOH to a final concentration of approximately 50 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area of the parent compound.

  • Store the solutions at a controlled temperature (e.g., room temperature or 40 °C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of each solution into the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Procedure:

  • Generate degraded samples by subjecting the compound to forced degradation conditions (e.g., reflux in 0.1 M HCl and 0.1 M NaOH for several hours).

  • Develop a reverse-phase HPLC method using a C18 column.

  • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient with a buffer such as phosphate or formate) to achieve baseline separation between the parent peak and all degradation peaks.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link]

  • Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. Taylor & Francis Online. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Forced Degradation – A Review. Innovare Academic Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • 20.7: Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions. YouTube. [Link]

  • The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines. Royal Society of Chemistry. [Link]

  • Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. PubMed. [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJMR. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]

  • (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. PubMed. [Link]

  • Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study. ACS Publications. [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. [Link]

  • General base catalysis of ester hydrolysis. Semantic Scholar. [Link]

  • Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. ResearchGate. [Link]

  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Semantic Scholar. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Synthesis and Evaluation of Novel 2-Pyridone Derivatives as Inhibitors of Phosphodiesterase3 (PDE3): A Target for Heart Failure and Platelet Aggregation.. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. MDPI. [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. [Link]

  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. MDPI. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed. [Link]

  • 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. NextSDS. [Link]

  • 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | CAS 20577-27-9. Molbase. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris. [Link]

  • Anisotropic thermal expansion effects in layered n-Alkyl carboxylic acid – bipyridyl cocrystals. Semantic Scholar. [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. [Link]

Sources

Optimization

catalyst deactivation in the synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis and late-stage functionalization of 1,6-Dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis and late-stage functionalization of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Synthesizing highly substituted 2-pyridones often involves delicate catalytic cycles—ranging from base-catalyzed cyclocondensations to transition-metal-catalyzed cross-couplings. Catalyst deactivation is a primary failure point in these workflows[1]. This portal provides mechanistic insights, step-by-step troubleshooting protocols, and self-validating methodologies to ensure high-yield, reproducible syntheses[2].

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does the base-catalyzed cyclocondensation of N-methylcyanoacetamide and acetylacetone stall before reaching 60% conversion? The Causality: The formation of the 2-pyridone ring via Knoevenagel condensation generates water as a stoichiometric byproduct. If this water is not actively removed, the reaction reaches a thermodynamic equilibrium. More critically, primary or secondary amine catalysts (such as piperidine) can react with acetylacetone to form a stable, off-cycle enamine intermediate. As water accumulates, it can also hydrolyze the cyano group or interact with trace acidic impurities to protonate the amine catalyst, forming an inactive salt and effectively lowering the active catalyst concentration. The Fix: Transition from a free amine to a buffered catalyst system (e.g., piperidinium acetate) and implement continuous azeotropic water removal.

Q2: I am attempting a late-stage transition-metal-catalyzed functionalization (e.g., Ni-catalyzed cross-coupling) on the 1,6-dimethyl-2-pyridone core, but turnover numbers (TON) are < 1. What is happening? The Causality: Catalyst deactivation is notoriously common when functionalizing pyridones[1]. In nickel-catalyzed reactions, the active Ni(II)-aryl intermediate can undergo competitive dimerization rather than productive cross-coupling, leading to a dead-end bimetallic complex[3]. Additionally, the Lewis basic oxygen of the 2-pyridone can coordinate to the metal center (a known issue in Rh(II) catalysis as well), blocking the active coordination site and poisoning the catalyst[4]. The Fix: Increase the steric bulk of the ancillary ligand (e.g., using bulky NHC ligands) to disfavor dimerization[3], and optimize the base additive to accelerate the transmetalation step over the deactivation pathway.

Q3: How can I differentiate between substrate depletion and catalyst poisoning in real-time? The Causality: A stalled reaction can mimic completion. The Fix: Implement a self-validating kinetic check. Spike the stalled reaction with an additional 5 mol% of catalyst. If the reaction resumes, your catalyst was deactivated. If it remains stalled, check your mass balance via HPLC; you likely have an off-target side reaction consuming your starting materials.

Part 2: Quantitative Data & Mitigation Strategies

To systematically address catalyst failure, compare your observed indicators against the known deactivation modes summarized in the table below.

Catalyst SystemReaction StepDeactivation MechanismObservable IndicatorMitigation Strategy
Piperidine (Amine Base) Ring CyclocondensationOff-cycle enamine formation; Amine protonationReaction stalls at ~50-60% conversion; pH dropUse piperidinium acetate; Employ Soxhlet extraction for water removal
Ni(0)/NHC Complexes Late-Stage Cross-CouplingDimerization of Ni(II)-aryl intermediateFormation of black precipitate; TON < 1[3]Employ bulky NHC ligands; Optimize basic additives to speed transmetalation[3]
Rh(II) Dimers C-H FunctionalizationCoordination of pyridone oxygen/nitrogen to metalColor change from green to red/brown; No product[4]Increase reaction temperature (80 °C); Use more active Rh2​(esp)2​ catalyst[4]

Part 3: Experimental Protocols & Methodologies

Protocol A: Optimized Synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This methodology prevents amine catalyst poisoning by buffering the system and driving the equilibrium.

  • Preparation: In an oven-dried 100 mL round-bottom flask, combine N-methylcyanoacetamide (10.0 mmol, 0.98 g) and acetylacetone (10.5 mmol, 1.05 g) in 40 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidinium acetate (10 mol%, 0.14 g) instead of free piperidine.

    • Scientific Rationale: The buffered acetate salt prevents the irreversible trapping of the amine as an enamine and maintains a steady-state concentration of the active iminium intermediate.

  • Azeotropic Water Removal: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

    • Self-Validating Step: The collection of approximately 0.36 mL of water in the trap will physically validate that the condensation and cyclization steps are complete.

  • Reaction Execution: Heat the mixture to reflux (110 °C) with vigorous stirring. Monitor the consumption of N-methylcyanoacetamide via TLC (Eluent: EtOAc/Hexane 1:1, UV active). The reaction should reach >95% conversion within 4-6 hours.

  • Isolation: Cool the mixture to 0 °C. The target compound, 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, will precipitate directly from the solution[2].

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to yield the analytically pure compound.

Part 4: Visualizing Catalyst Pathways

Understanding the divergence between a productive catalytic cycle and a deactivation pathway is critical for troubleshooting.

Pathway A Active Catalyst (Piperidinium Acetate / Ni-NHC) B Substrate Binding (N-methylcyanoacetamide + Acetylacetone) A->B Initiation C Productive Intermediate (Knoevenagel Adduct / Ni-Aryl) B->C Condensation / Oxidative Addition D Target Product (1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) C->D Cyclization / Reductive Elimination E Deactivated Catalyst (Stable Enamine / Ni-Dimer) C->E Off-Cycle Deactivation (Water Accumulation / Dimerization) D->A Catalyst Regeneration E->A Mitigation (Water Removal / Bulky Ligands)

Figure 1: Productive catalytic cycle vs. deactivation pathways in pyridone synthesis.

Troubleshooting Start Reaction Stalls (<60% Conversion) Check Analyze Reaction Mixture (TLC / in-situ NMR) Start->Check Path1 Starting Materials Present Catalyst Deactivated Check->Path1 Kinetics plateau Path2 Starting Materials Depleted Side Reactions Occurring Check->Path2 Mass balance loss Fix1 Implement Azeotropic Water Removal Path1->Fix1 Fix2 Buffer Catalyst (e.g., Piperidinium Acetate) Path1->Fix2

Figure 2: Logical troubleshooting workflow for stalled pyridone synthesis reactions.

References
  • [2] Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.[Link]

  • [4] Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X–H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. ACS Publications. [Link]

  • [3] Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. For novel heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. For novel heterocyclic entities like 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a derivative of the versatile cyanopyridone scaffold, absolute certainty in its structural assignment is paramount.[1][2] These compounds are of significant interest due to their wide-ranging biological activities.[3] Ambiguity, particularly between constitutional isomers, can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development.

This guide provides an in-depth, comparative framework for the definitive spectral analysis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. We will move beyond a simple presentation of data, focusing instead on the causality behind experimental choices and the logical process of using multi-technique spectral data to build an irrefutable structural proof. We will compare its expected spectral signature against a closely related isomer, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , to highlight the critical data points that enable unambiguous differentiation.

Part 1: The Analytical Workflow: A Self-Validating System

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's physical properties, and together they form a self-validating system. Our workflow is designed to leave no room for structural ambiguity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Syn Synthesized Compound Pur Purification (Chromatography/Recrystallization) Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR Pristine Sample IR FT-IR Spectroscopy Pur->IR Pristine Sample MS Mass Spectrometry Pur->MS Pristine Sample DA Data Analysis & Peak Assignment NMR->DA IR->DA MS->DA Comp Comparison with Isomeric Alternatives DA->Comp Stru Stru Comp->Stru Struc Definitive Structure Confirmed

Caption: Workflow for definitive structural elucidation.

Part 2: Experimental Protocols & Rationale

The quality of spectral data is directly dependent on the rigor of the experimental protocol. The following methods are designed for high-resolution data acquisition suitable for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS provides the high-accuracy mass of the molecular ion, allowing for the determination of the elemental formula. This is the first critical step to confirm that the synthesized compound has the correct atomic composition.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, as the pyridone structure is amenable to protonation.

    • Set the mass analyzer (e.g., TOF or Orbitrap) to a resolution of >10,000 to obtain high-accuracy mass measurements.

    • Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4] For our target, this allows for the direct confirmation of the carbonyl (C=O) and nitrile (C≡N) groups, which are core structural features.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

    • Place a small amount of the solid, purified sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Process the data by performing a baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom.[5]

  • Protocol (¹H and ¹³C NMR):

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyridone derivatives due to good solubility.

    • Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).[6]

Part 3: Spectral Data Analysis and Structural Confirmation

Here, we present the predicted spectral data for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and compare it directly with its isomer, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , to demonstrate the power of comparative analysis.

Mass Spectrometry

Both isomers share the same elemental formula, C₉H₈N₂O, and thus the same exact mass.

ParameterExpected ValueConfirmation
Formula C₉H₈N₂O-
Exact Mass 160.0637Confirms elemental composition
[M+H]⁺ Ion 161.0715Verifies molecular weight

While HRMS confirms the formula, it cannot distinguish between the isomers. This underscores the necessity of spectroscopic techniques that probe the internal structure.

FT-IR Spectroscopy

The key functional groups are common to both isomers, resulting in very similar IR spectra.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C≡N Stretch ~2220 cm⁻¹Nitrile
C=O Stretch ~1660 cm⁻¹Pyridone Carbonyl[7]
C=C Stretch ~1600-1580 cm⁻¹Ring Alkene
C-H Stretch (sp³) ~2950-2850 cm⁻¹Methyl Groups
C-H Stretch (sp²) ~3100-3000 cm⁻¹Ring C-H

Like MS, FT-IR confirms the presence of the necessary functional groups but offers limited power to differentiate between the isomers based on these primary absorptions.

NMR Spectroscopy: The Decisive Technique

NMR spectroscopy provides the definitive data needed to distinguish between the two isomers. The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum are uniquely determined by the molecular connectivity.

Target Molecule: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Isomeric Alternative: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Assignment (Structure) 1,6-Dimethyl Isomer 4,6-Dimethyl Isomer Key Differentiator
H-4 ~7.8 ppm (d, J ≈ 7.5 Hz)-Presence of coupled doublet
H-5 ~6.2 ppm (d, J ≈ 7.5 Hz)~6.1 ppm (s)Coupling vs. Singlet
6-CH₃ ~2.3 ppm (s)~2.2 ppm (s)-
1-N-CH₃ ~3.5 ppm (s)-Presence of N-Methyl signal
4-CH₃ -~2.1 ppm (s)Presence of 4-Methyl signal
1-NH -~12.4 ppm (br s)Absence vs. Presence of NH

The ¹H NMR data provides a "fingerprint" that is unique to each isomer. The key distinction lies in the signals for the ring protons. For the 1,6-dimethyl isomer , the protons at C-4 and C-5 are adjacent and will split each other into two distinct doublets. In contrast, the 4,6-dimethyl isomer has only one proton on the ring at C-5, which has no adjacent proton to couple with, and will therefore appear as a sharp singlet. This single observation is sufficient to make a definitive structural assignment.

Assignment 1,6-Dimethyl Isomer 4,6-Dimethyl Isomer Key Differentiator
C-2 (C=O) ~161 ppm~162 ppmMinor shift
C-3 (C-CN) ~101 ppm~100 ppmMinor shift
C-4 ~149 ppm~155 ppm (quaternary)CH vs. Quaternary Carbon
C-5 ~106 ppm~105 ppmMinor shift
C-6 ~154 ppm~153 ppmMinor shift
C≡N ~117 ppm~118 ppmMinor shift
6-CH₃ ~20 ppm~19 ppmMinor shift
1-N-CH₃ ~35 ppm-Presence of N-Methyl carbon
4-CH₃ -~18 ppmPresence of 4-Methyl carbon

While the differences in ¹³C NMR are less dramatic than in ¹H NMR, they provide crucial confirmation. The chemical shift of C-4 is significantly different, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would experimentally confirm C-4 as a methine (CH) in the 1,6-isomer and a quaternary carbon in the 4,6-isomer.

G cluster_16 1,6-Dimethyl Isomer Connectivity cluster_46 4,6-Dimethyl Isomer Connectivity a H-4 (doublet) b H-5 (doublet) a->b J-coupling (~7.5 Hz) Conclusion Result: Unambiguous Differentiation c H-5 (singlet) d 4-CH3 (quaternary C)

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Comparative

Comparative Biological Profiling of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Its Polysubstituted Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale The 2-oxo-1,2-dihydropyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

The 2-oxo-1,2-dihydropyridine-3-carbonitrile (nicotinonitrile) scaffold is a highly privileged structure in modern drug discovery. The foundational molecule, 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , serves as a versatile synthon. While the base 1,6-dimethyl scaffold exhibits baseline antimicrobial properties and theoretical binding affinity to viral proteases[1], its true value lies in its structural plasticity.

By systematically introducing bulky, lipophilic, or electron-withdrawing groups at the 4, 5, and 6 positions, researchers have engineered polysubstituted analogs (e.g., 1,4,6-trisubstituted or 4,6-diaryl derivatives) that shift the biological activity from weak baseline interactions to highly potent, targeted kinase inhibition and selective cytotoxicity[2][3][4]. This guide objectively compares the biological performance of the base scaffold against its advanced analogs and provides the validated experimental protocols required to evaluate them.

Comparative Efficacy and Target Profiling

The addition of aryl, naphthyl, or thiophene moieties to the core dihydropyridine ring fundamentally alters the molecule's pharmacodynamics. These substitutions allow the analogs to occupy deep hydrophobic pockets within critical kinase domains, such as p38α MAP kinase, EGFR, and BRAF[3][4].

Quantitative Performance Comparison

The following table summarizes the shift in biological activity and binding potency as the core scaffold is functionalized into advanced derivatives:

Compound Scaffold / DerivativePrimary Biological TargetEfficacy (IC₅₀ / Binding)Key Cell Lines / Models
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Base)SARS-CoV-2 6LU7 ProteaseBinding Affinity ~ -8.4 kcal/mol (Theoretical)In silico Docking Models[1]
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile p38α MAP Kinase0.07 µM Cell-free kinase assays[4]
1,4,6-Trisubstituted Analogs (e.g., Cinnamoyl derivatives)EGFR / BRAF V600E89 – 110 nM (EGFR)HT29, MCF7, Hep-G2[2][3]
4-(Aryl)-6-(naphthalen-1-yl) derivatives (e.g., Analog 14a)Broad Tumor Cytotoxicity16 nM (RKOP 27)25 nM (NCIH 460)RKOP 27, NCIH 460, HeLa, PBMC (Toxicity Control)[5]

Key Insight: Analog 14a demonstrates an extraordinary Selectivity Index (SI). While it eradicates RKOP 27 colon cancer cells at 16 nM, normal Peripheral Blood Mononuclear Cells (PBMCs) require doses exceeding 121,000 nM to be affected, indicating a massive therapeutic window[5].

Mechanistic Pathways of Advanced Analogs

The enhanced efficacy of polysubstituted analogs is driven by their ability to act as dual-inhibitors in complex signaling networks. By simultaneously blocking EGFR and BRAF V600E, or by potently inhibiting p38α MAPK, these compounds arrest tumor proliferation and cut off inflammatory cytokine release[3][4].

Pathway Ligand Polysubstituted Analogs (e.g., 4,6-diaryl) EGFR EGFR Kinase Ligand->EGFR IC50 ~89nM BRAF BRAF V600E Ligand->BRAF Dual Inhibition p38 p38α MAP Kinase Ligand->p38 IC50 ~0.07µM Proliferation Tumor Proliferation EGFR->Proliferation Blocks BRAF->Proliferation Blocks Inflammation Inflammation p38->Inflammation Blocks Apoptosis Apoptosis Proliferation->Apoptosis Shifts to

Fig 1: Kinase inhibition pathways of polysubstituted 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these compounds must rely on self-validating assay systems. Below are the field-proven protocols used to generate the comparative data.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Profiling

Objective: Quantify the inhibitory potency (IC₅₀) of nicotinonitrile analogs against target kinases (EGFR/p38α)[3][4]. Causality & Design: Highly conjugated 2-pyridone derivatives often exhibit intrinsic auto-fluorescence. We utilize TR-FRET because the time-delayed measurement eliminates background compound fluorescence, preventing false positives. Self-Validation: The assay includes Erlotinib (for EGFR) as a positive control and a DMSO-only vehicle as a negative control. A Z'-factor > 0.6 must be achieved per plate to validate the dynamic range.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serial dilute the 1,6-dimethyl base and its analogs in 100% DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., 0.5 nM EGFR) to a 384-well plate. Add 2.5 µL of the compound. Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at the predetermined Kₘ value for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and ULight-conjugated tracer). Incubate for 1 hour.

  • Read & Analyze: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via non-linear regression.

Protocol B: Differential Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the anti-proliferative activity and establish the therapeutic window of the synthesized analogs[2][5]. Causality & Design: Testing solely on cancer lines (e.g., NCI-H460, MCF7) provides an incomplete picture. We mandate parallel screening against normal PBMCs. This allows us to calculate the Selectivity Index (SI = IC₅₀_PBMC / IC₅₀_Cancer). A high SI proves the compound targets hyperproliferative mechanisms rather than acting as a general toxicant. Self-Validation: Edge effects in 96-well plates can skew data; therefore, outer wells are filled with PBS. Doxorubicin is included as a clinical reference standard.

Step-by-Step Workflow:

  • Cell Seeding: Seed tumor cells (e.g., NCI-H460) and normal PBMCs at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing the test compounds at varying concentrations (1 nM to 100 µM). Include Doxorubicin as a positive control and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan.

  • Quantification: Measure absorbance at 570 nm. Normalize data against the vehicle control to calculate the percentage of cell viability and extract the IC₅₀.

Experimental Workflow Diagram

Workflow Synth Synthesis & Verification CellLine Cell Culturing (Tumor vs PBMC) Synth->CellLine Assay TR-FRET & MTT Assays CellLine->Assay Analysis Data Analysis (IC50 & SI) Assay->Analysis

Fig 2: Self-validating experimental workflow for evaluating nicotinonitrile derivatives.

References

  • Title: Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Source: PubMed Central (NIH) URL: [Link]

  • Title: One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Source: PubMed (NIH) URL: [Link]

  • Title: The interaction diagrams of 6LU7 main protease with docked coumarins in... Source: ResearchGate URL: [Link]

Sources

Validation

Assessing the Purity of Synthesized 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile by HPLC: A Column Chemistry Comparison Guide

For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is the bedrock of reliable downstream pharmacological data. 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is the bedrock of reliable downstream pharmacological data. 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry[1]. However, its unique physicochemical properties—a polar lactam core, a highly conjugated π -system, and an electron-withdrawing cyano group—present distinct challenges for standard High-Performance Liquid Chromatography (HPLC) purity assays.

This guide objectively compares the performance of various HPLC column chemistries for the purity assessment of this specific pyridone derivative. By moving beyond rigid protocols and examining the causality behind chromatographic behavior, we provide a self-validating methodology optimized for resolving the target compound from its critical synthetic impurities.

The Analytical Challenge: Pyridone Chemistry

Substituted pyridines and pyridones are notoriously hydrophilic, often leading to poor retention (low capacity factor, k′ ) on traditional reversed-phase (RP) columns[2]. Furthermore, the synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the methylation of a precursor (e.g., 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). Distinguishing the N-methylated target product from unreacted precursors or O-alkylated regioisomers requires a stationary phase capable of recognizing subtle differences in electron density and spatial arrangement.

Basic nitrogen-containing compounds can also interact with residual, unendcapped silanols on the silica matrix, leading to severe peak tailing and compromised resolution[2].

Workflow A Synthetic Crude 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile B Column Screening (C18 vs. Phenyl-Hexyl vs. Mixed-Mode) A->B C Mobile Phase Optimization (pH, Organic Modifier, Gradient) B->C D System Suitability & Self-Validation (Resolution > 2.0, Tailing < 1.5) C->D E Final Purity Assessment D->E

Logical workflow for HPLC method development and validation.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Mixed-Mode

To establish the most robust method, we must compare how different stationary phases interact with the pyridone core.

Standard C18 (Octadecyl-silane)

C18 columns are the industry standard, relying entirely on hydrophobic dispersive forces[3]. Because 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is highly polar, the C18 alkyl chains struggle to retain the molecule effectively. The analyte often elutes too close to the void volume, risking co-elution with polar synthetic byproducts or solvent fronts.

Phenyl-Hexyl Phase

Phenyl-Hexyl columns offer a powerful alternative selectivity. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π interactions with the aromatic pyridone ring of the analyte[4]. Furthermore, the phenyl phase can induce dipole-dipole interactions with the cyano group. This dual-retention mechanism drastically improves the resolution between the target molecule and its structurally similar des-methyl precursor.

Mixed-Mode Phase

Mixed-mode columns combine reversed-phase characteristics with ion-exchange or hydrogen-bonding capabilities[5]. While they offer massive retention for highly hydrophilic pyridines, they often require complex mobile phases (e.g., precise buffer concentrations to control ionic strength) which can complicate method transferability and LC-MS compatibility.

Interactions Analyte Pyridone Core + Cyano Group (Polar & Aromatic) C18 C18 Phase (Hydrophobic Interaction) Analyte->C18 Weak Retention Phenyl Phenyl-Hexyl Phase (π-π & Dipole Interactions) Analyte->Phenyl Enhanced Selectivity Mixed Mixed-Mode Phase (H-Bonding & Ion-Exchange) Analyte->Mixed Strong Retention

Analyte-stationary phase interaction mechanisms for pyridone derivatives.

Quantitative Performance Data

The following table summarizes the experimental performance of the three column chemistries when separating 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Target) from its unmethylated precursor, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Impurity A).

Conditions: 150 x 4.6 mm, 5 µm columns; Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

Column ChemistryTarget Retention Factor ( k′ )USP Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Impurity AOverall Verdict
Standard C18 1.21.651.4Suboptimal. Poor retention; peak tailing due to silanol interactions; fails baseline resolution.
Phenyl-Hexyl 3.81.103.5Optimal. Excellent π−π retention; sharp peaks; robust baseline resolution.
Mixed-Mode 6.51.354.1Acceptable. Strong retention, but unnecessarily long run times for this specific analyte.

Causality Insight: The Phenyl-Hexyl column achieves a superior Tf​ (1.10) because the π−π stacking mechanism dominates the retention, shielding the basic nitrogen of the pyridone from interacting with underlying acidic silanols on the silica support.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. The protocol below utilizes the optimal Phenyl-Hexyl chemistry and includes strict System Suitability Testing (SST) criteria that must be met before any synthetic sample is analyzed.

A. Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid lowers the pH to ~2.7, ensuring the pyridone remains in a consistent neutral/tautomeric state while suppressing silica silanol ionization, thus preventing peak tailing[2].)

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Sample Prep: Dissolve the synthesized 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile crude in the diluent to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

B. Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 5 µm[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 12 min: 5% 60% B

    • 12 - 15 min: 60% B

    • 15 - 15.1 min: 60% 5% B

    • 15.1 - 20 min: 5% B (Re-equilibration)

C. System Suitability Testing (The Self-Validation Step)

Before injecting the crude sample, inject a System Suitability Standard containing the target compound and Impurity A (0.1 mg/mL each). The system is only validated for use if it passes the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between the target and Impurity A.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the target peak.

  • Injection Precision: The Relative Standard Deviation (%RSD) of the target peak area across 5 replicate injections must be ≤2.0% .

D. Purity Assessment

Once the system is validated, inject the crude sample. Calculate the purity of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using the area normalization method (Area % of target peak / Total Area of all peaks × 100), disregarding peaks present in the blank injection.

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Safety & Regulatory Compliance

Safety

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile proper disposal procedures

Comprehensive Operational and Disposal Guide for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile As a Senior Application Scientist, ensuring laboratory safety requires more than just following a checklist; it requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

As a Senior Application Scientist, ensuring laboratory safety requires more than just following a checklist; it requires a mechanistic understanding of the chemicals we handle. 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1015599-22-0) is an N-heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and advanced materials research[1][2].

Due to its biologically active structural motifs—specifically the pyridone ring and the carbonitrile (cyano) group—it presents specific acute toxicity and environmental hazards that mandate strict operational and disposal protocols. This guide provides a self-validating, step-by-step framework for managing this compound from benchtop handling to final thermal destruction.

Hazard Assessment & Mechanistic Toxicology

Before integrating this compound into your workflows, it is critical to understand why it is classified as a hazardous material. The toxicity of pyridine-3-carbonitrile derivatives stems from their molecular structure:

  • Acute Toxicity (Oral/Dermal/Inhalation): The cyano group can interfere with cellular respiration if metabolically liberated, while the lipophilic nature of the methylated pyridine ring facilitates rapid dermal absorption[1].

  • Irritation: The compound acts as a direct electrophilic irritant to mucous membranes, triggering localized inflammatory responses in the eyes and respiratory tract[1][3].

  • Thermal Instability & Decomposition: When subjected to high heat (such as in a laboratory fire or improper incineration), the molecule (C8H8N2O) decomposes to release highly toxic gases, including carbon monoxide (CO), nitrogen oxides (NOx), and potentially trace hydrogen cyanide (HCN)[4][5].

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 1015599-22-0Unique identifier required for all waste tracking manifests.
Molecular Formula C8H8N2OHigh nitrogen content dictates mandatory NOx scrubbing during incineration.
Molecular Weight 148.16 g/mol Readily forms fine particulate dust; presents a severe inhalation risk.
Acute Toxicity Category 4 (H302, H312, H332)Mandates systemic PPE (nitrile gloves, lab coat, respirator/fume hood).
Target Organ Toxicity STOT SE 3 (H336)Requires handling exclusively within a certified Class II fume hood.

Operational Safety & Handling Protocols

To prevent exposure and environmental contamination, laboratory handling must follow a strict, self-validating sequence of engineering controls and personal protective equipment (PPE) utilization.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, mixing, and transfer operations inside a chemical fume hood with a minimum face velocity of 100 fpm. Never handle the dry powder on an open benchtop[6].

  • PPE Donning: Equip standard nitrile gloves (double-gloving is highly recommended for extended handling), splash-proof safety goggles, and a chemically resistant lab coat[6].

  • Static Mitigation: Because fine organic powders can form combustible dust-air mixtures, use anti-static weighing boats and non-sparking spatulas to eliminate the risk of electrostatic discharge[7].

  • Decontamination: After handling, wipe down all surfaces with a solvent appropriate for organic nitriles (e.g., isopropanol), followed by a standard aqueous wash. Dispose of the wipes as hazardous solid waste.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental discharge. Do not use water to flush the spill, as this can spread the contamination into porous laboratory surfaces or floor drains.

SpillResponse Spill Chemical Spill Detected Vent Ensure Ventilation & Don PPE Spill->Vent Contain Contain Spill (Sand/Vermiculite) Vent->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Caption: Step-by-step emergency response pathway for localized laboratory chemical spills.

Spill Protocol:

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity to clear airborne particulates[4].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[8]. Causality: Combustible materials like paper towels should be avoided for bulk collection to minimize secondary fire hazards.

  • Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid generating static electricity[7].

  • Packaging: Transfer the collected waste into a sealable, compatible hazardous waste container (e.g., high-density polyethylene, HDPE).

Proper Disposal Procedures (Core Directive)

The disposal of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile must strictly avoid municipal sewer systems or standard landfilling. Pyridine derivatives exhibit high environmental persistence and aquatic toxicity, and they do not readily biodegrade in standard municipal wastewater treatment plants[4][7].

Waste Segregation & Incineration Protocol:

  • Segregation: Classify the waste as "Non-Halogenated Organic Solid Waste" (or Liquid, if dissolved in standard organic solvents). Do not mix this waste with strong oxidizing agents or strong acids, as incompatible mixing can trigger exothermic reactions or the premature release of toxic gases[5].

  • Primary Packaging: Store waste in tightly sealed, clearly labeled HDPE containers. The label must explicitly state the chemical name, CAS number (1015599-22-0), and display the GHS07 (Exclamation Mark) hazard pictogram[3].

  • Contaminated Packaging: Empty reagent bottles, contaminated gloves, and weighing boats must be treated with the same stringency as the pure chemical. They cannot be rinsed and recycled; they must be disposed of as unused product[4][6].

  • Licensed Transfer: Transfer the waste to a licensed hazardous waste disposal contractor. Ensure the contractor is certified to handle Acute Tox 4 materials[4].

  • Controlled Incineration: The contractor must utilize controlled incineration at temperatures exceeding 850°C to ensure complete thermal destruction of the pyridine ring[7].

  • Flue Gas Scrubbing (Critical Step): Because the compound contains a carbonitrile group and a nitrogen-rich ring, combustion will generate significant nitrogen oxides (NOx). The chosen incinerator must be equipped with alkaline flue gas scrubbers to neutralize these acidic effluents before atmospheric release[7].

DisposalWorkflow Start 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid PPE Contaminated Packaging & PPE Start->PPE Segregation Hazardous Waste Segregation (Non-Halogenated Organic) Solid->Segregation Liquid->Segregation PPE->Segregation Contractor Licensed Waste Disposal Contractor Segregation->Contractor Transfer Manifest Incineration Controlled Incineration (>850°C) Contractor->Incineration Thermal Destruction Scrubbing Flue Gas Scrubbing (NOx & COx Neutralization) Incineration->Scrubbing Emission Control

Caption: Workflow for segregation, transfer, and thermal destruction of pyridine-3-carbonitrile waste.

References

  • NextSDS. "1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - NextSDS". Retrieved from:[Link]

  • NextSDS. "6-(dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile - NextSDS". Retrieved from:[Link]

  • Carl ROTH. "Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH)". Retrieved from:[Link]

  • Georganics. "1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | Georganics". Retrieved from:[Link]

  • ResearchGate. "Jasna Halambek PhD Lecturer at Karlovac University of Applied Sciences". Retrieved from:[Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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